3-(2,2,2-Trifluoroethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLRKQKOUYNFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655555 | |
| Record name | [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850593-08-7 | |
| Record name | [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2,2-Trifluoroethoxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
CAS Number: 850593-08-7
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is for informational purposes only and does not constitute professional chemical or medical advice. Always consult with qualified professionals and adhere to all safety protocols when handling chemical substances.
Introduction: The Strategic Advantage of Fluorination in Arylboronic Acids
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine-containing substituents onto the phenyl ring of these molecules has emerged as a powerful strategy to modulate their physicochemical and pharmacological properties. The trifluoroethoxy group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making 3-(2,2,2-Trifluoroethoxy)phenylboronic acid a reagent of significant interest in the pursuit of novel therapeutics and complex molecular architectures.
This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the cutting-edge field of drug discovery. The insights and protocols presented herein are curated to empower researchers and drug development professionals to effectively leverage this versatile compound in their scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective application. This compound is a white to off-white solid that is stable under an inert atmosphere at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 850593-08-7 | VSNCHEM |
| Molecular Formula | C₈H₈BF₃O₃ | Sigma-Aldrich |
| Molecular Weight | 219.95 g/mol | Sigma-Aldrich |
| Melting Point | 126-129 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 306.9 ± 52.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 7.88 ± 0.10 | ChemicalBook[2] |
| Form | Solid | ChemicalBook[1] |
| InChI Key | SZLRKQKOUYNFDB-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | OB(O)c1cccc(OCC(F)(F)F)c1 | Sigma-Aldrich |
Synthesis of this compound: A Generalized Protocol
While a specific, detailed synthesis protocol for this compound was not found in the public domain during the literature search, a general and widely adopted method for the synthesis of arylboronic acids can be adapted. This typically involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is a representative, step-by-step methodology based on established procedures for similar compounds.[5]
Workflow for the Synthesis of Arylboronic Acids
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Allow the reaction mixture to warm to room temperature and then quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination, comparing the obtained data with the values reported in the literature.
Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-(2,2,2-trifluoroethoxy)phenyl moiety into a wide range of molecular scaffolds.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general procedure that can be adapted for the coupling of this compound with various aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[6][7]
-
Reaction Setup:
-
To a reaction vessel (e.g., a Schlenk tube or a microwave vial), add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the reaction. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can influence the reaction rate and yield.
-
Solvent: A biphasic solvent system, often containing water, is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Significance in Drug Discovery and Development
The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 2,2,2-trifluoroethoxy group in this compound can impart these desirable properties to drug candidates. While specific examples of drug candidates synthesized directly from this particular boronic acid are not prevalent in the searched literature, the broader class of fluorinated phenylboronic acids is widely used in the synthesis of bioactive molecules.[8]
Potential Therapeutic Applications:
Arylboronic acids and their derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as proteases and kinases. For instance, the boronic acid functional group can form a reversible covalent bond with the catalytic serine residue in serine proteases, leading to potent inhibition.
Hypothetical Signaling Pathway Inhibition:
Molecules synthesized using this compound could potentially be designed as inhibitors of key signaling pathways implicated in diseases such as cancer. For example, a biaryl compound synthesized via a Suzuki coupling could be designed to target the ATP-binding pocket of a protein kinase.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid moiety and a fluorine-containing substituent makes it an attractive reagent for the construction of complex molecules with potentially enhanced pharmacological properties. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers and scientists, enabling them to harness the full potential of this important chemical entity in their pursuit of scientific innovation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound CAS#: 850593-08-7 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
An In-depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, including structural, thermal, and solubility characteristics. Emphasis is placed on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide offers field-proven insights into its reactivity, a detailed experimental protocol for its use, and essential safety and handling information. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated organic compounds to construct complex molecular architectures.
Introduction
Chemical Identity and Significance
This compound (CAS No. 850593-08-7) is a specialized arylboronic acid derivative.[1] Its structure is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at the meta-position relative to a 2,2,2-trifluoroethoxy group (-OCH₂CF₃).
The strategic incorporation of the trifluoroalkoxy moiety imparts unique electronic properties that are highly valued in drug discovery. Fluorine-containing groups are known to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of pharmaceutical candidates. As such, this compound serves as a critical reagent for introducing the 3-(2,2,2-trifluoroethoxy)phenyl fragment into target molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2][3] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, one of the most versatile and widely used methods for C-C bond formation.[4][5]
Scope of the Guide
This document serves as a senior-level technical resource, consolidating essential data on the properties, synthesis, reactivity, and handling of this compound. It moves beyond a simple data summary to explain the causality behind its chemical behavior and provides a practical, step-by-step protocol for its application in a representative cross-coupling reaction.
Physicochemical Properties
The functional utility of any chemical reagent is fundamentally governed by its physicochemical properties. The trifluoroethoxy group significantly influences the electronic nature of the phenylboronic acid, which in turn affects its reactivity and acidity.
Structural and General Properties
The core structural and identifying properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 850593-08-7 | [1] |
| Molecular Formula | C₈H₈BF₃O₃ | [1][6] |
| Molecular Weight | 219.95 g/mol | [6] |
| Appearance | Solid | [6][7] |
| SMILES String | OB(O)c1cccc(OCC(F)(F)F)c1 | [6] |
| InChI Key | SZLRKQKOUYNFDB-UHFFFAOYSA-N | [6] |
Thermal Properties
The defined melting point range indicates a crystalline solid at room temperature. The high boiling point is typical for an organic molecule of this molecular weight with hydrogen-bonding capabilities.
Acidity and Solubility
-
pKa: 7.88 ± 0.10 (Predicted)[7]
Phenylboronic acids are Lewis acids, not Brønsted acids. Their acidity arises from the acceptance of a hydroxide ion by the vacant p-orbital on the sp²-hybridized boron atom to form a tetrahedral boronate species. The electron-withdrawing nature of the trifluoroethoxy group is expected to increase the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[8] This enhanced acidity can be advantageous for certain catalytic cycles.
-
Solubility:
-
Water: Specific quantitative data is not available, but phenylboronic acids generally exhibit low solubility in water.[9][10] The introduction of fluorinated groups, such as trifluoroethoxy, typically decreases aqueous solubility further.[9]
-
Organic Solvents: Phenylboronic acid and its derivatives are generally soluble in most polar organic solvents like acetone, ethers, and chloroform, and poorly soluble in nonpolar solvents such as hexanes.[11][12][13] Acetone is noted as a good solvent for NMR studies of related compounds due to excellent solubility.[14]
-
Spectroscopic Profile
While specific spectral data for this exact compound is not available in the cited literature, characterization would typically involve:
-
¹H NMR: Expected to show distinct aromatic proton signals, a characteristic singlet for the B(OH)₂ protons (which can exchange with D₂O), and a quartet for the -OCH₂- protons coupled to the fluorine atoms.
-
¹³C NMR: Aromatic carbon signals, with the carbon attached to the boron atom often being difficult to detect due to quadrupolar relaxation.[15]
-
¹⁹F NMR: A triplet corresponding to the -CF₃ group.
-
¹¹B NMR: A broad singlet characteristic of a trigonal boronic acid.[15]
Synthesis and Reactivity
General Synthetic Routes
While a specific, published synthesis for this compound was not found, a highly plausible and standard route for arylboronic acid synthesis involves a Grignard reaction.[16] The general pathway would be:
-
Grignard Formation: Reaction of the corresponding aryl bromide, 1-bromo-3-(2,2,2-trifluoroethoxy)benzene, with magnesium turnings in an anhydrous ether like THF or diethyl ether.
-
Borylation: The resulting Grignard reagent is then added to a trialkyl borate, such as trimethyl borate, at low temperature.
-
Hydrolysis: Acidic aqueous workup hydrolyzes the intermediate boronate ester to yield the final this compound.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl group and an organic halide or triflate.
The accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
The choice of base, solvent, and palladium ligand system is critical for achieving high yields and must be optimized for the specific substrates being coupled.
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol describes a general, self-validating procedure for coupling this compound with a generic aryl bromide.
Objective: To synthesize a biaryl product via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)
-
Potassium Carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.04 eq). Causality Note: The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. Causality Note: The aqueous phase is essential for activating the boronic acid with the base and facilitating the transmetalation step.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Visualization
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Safety and Handling
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][18]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[18]
-
Hygiene: Wash hands and face thoroughly after handling.[17][18] Avoid contact with skin, eyes, and clothing.[18]
Storage
-
Store in a tightly closed container in a cool, dark, and dry place.[18]
-
The compound should be stored under an inert atmosphere at room temperature to prevent degradation, particularly dehydration to the corresponding boroxine anhydride.[7]
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic chemistry. Its defining feature, the trifluoroethoxy group, imparts desirable electronic properties that are leveraged in the design of complex organic molecules, especially within pharmaceutical research. A thorough understanding of its physicochemical properties, reactivity profile, and proper handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. Its primary role in Suzuki-Miyaura cross-coupling reactions underscores its importance in the modern chemist's toolkit for constructing novel molecular entities with precision and efficiency.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mdpi-res.com [mdpi-res.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 850593-08-7 [m.chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. 3-(Trifluoroethoxy)phenylboronicacid|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Introduction: The Strategic Value of Fluorinated Boronic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, arylboronic acids are indispensable building blocks, primarily celebrated for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This Nobel Prize-winning transformation provides a robust and versatile method for constructing carbon-carbon bonds, which form the backbone of countless pharmaceutical agents.[2] The specific functionalization of these boronic acid scaffolds is a key strategy in tuning the pharmacokinetic and pharmacodynamic properties of a molecule.
This guide focuses on the synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid , a reagent of increasing importance. The incorporation of a trifluoroethoxy (-OCH₂CF₃) moiety is a strategic choice in drug design. This group can significantly enhance a compound's metabolic stability by blocking potential sites of oxidative metabolism, improve lipophilicity to aid in membrane permeability, and modulate electronic properties to fine-tune binding interactions with biological targets.[1] As such, mastering the synthesis of this building block is a critical capability for organizations engaged in the development of novel therapeutics.
This document provides an in-depth examination of the primary synthetic routes, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations that ensure a successful and scalable outcome.
Overview of Primary Synthetic Strategies
The synthesis of arylboronic acids predominantly relies on the conversion of an aryl halide into a highly reactive organometallic intermediate, which is then "trapped" with an electrophilic boron source, typically a trialkyl borate. The two most field-proven organometallic pathways are the Grignard reaction and the organolithium (lithium-halogen exchange) reaction.
Caption: High-level overview of the two primary synthetic routes.
Method 1: The Grignard Reagent Pathway
The Grignard approach is often the first choice for its operational simplicity and cost-effectiveness. It involves the formation of an organomagnesium halide, which is a potent nucleophile capable of attacking the electrophilic boron center of a trialkyl borate.
Reaction Scheme
Causality Behind Experimental Choices
-
Reagents & Solvents: The reaction is critically dependent on anhydrous conditions. Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are essential, as they are aprotic and effectively solvate the magnesium species, stabilizing the Grignard reagent as it forms.[5]
-
Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be breached to initiate the reaction. Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are common activation techniques. The iodine reacts with Mg to form MgI₂, which etches the surface, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, exposing fresh magnesium.
-
Temperature Control: The reaction with the trialkyl borate must be conducted at very low temperatures (typically -78 °C). The Grignard reagent is highly reactive, and adding it to the borate at low temperature prevents over-addition—the reaction of a second Grignard molecule with the initially formed boronate ester—which would lead to unwanted triarylborane byproducts.
-
Choice of Borate: Triisopropyl borate is often favored over trimethyl borate. The bulky isopropyl groups provide steric hindrance that significantly disfavors the undesired second addition of the Grignard reagent, leading to higher yields of the target boronic acid.[6]
Detailed Experimental Protocol: Grignard Route
-
Preparation: A three-neck round-bottom flask is flame-dried under vacuum and backfilled with argon. Magnesium turnings (1.2 eq.) are added.
-
Activation: The flask is gently heated under argon flow to drive off any residual moisture. A single crystal of iodine is added. The flask is sealed with septa. Anhydrous THF is added via cannula to cover the magnesium.
-
Grignard Formation: A solution of 3-bromo-1-(2,2,2-trifluoroethoxy)benzene (1.0 eq.) in anhydrous THF is prepared and added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating. Once initiated (indicated by light bubbling and a gentle reflux), the addition is continued at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure full conversion.
-
Boration: In a separate flame-dried flask under argon, a solution of triisopropyl borate (1.5 eq.) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).
-
Quench: The freshly prepared Grignard reagent is transferred via cannula, dropwise, into the cold borate solution, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 2 hours.
-
Workup: The reaction is allowed to warm to 0 °C and is then quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred vigorously for 1 hour as it warms to room temperature, hydrolyzing the boronate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
Method 2: The Organolithium Pathway via Halogen-Metal Exchange
When Grignard formation proves difficult or is incompatible with other functional groups, the organolithium route provides a powerful alternative. This method involves a rapid lithium-halogen exchange at cryogenic temperatures, generating a highly nucleophilic aryllithium species.
Reaction Scheme
Causality Behind Experimental Choices
-
Reactivity: Organolithium reagents like n-butyllithium (n-BuLi) are significantly more reactive and basic than Grignard reagents. This allows the lithium-halogen exchange to occur almost instantaneously at very low temperatures.[7]
-
Cryogenic Conditions: The entire sequence must be performed at -78 °C. Aryllithium intermediates are thermally unstable and can undergo side reactions, such as reaction with the THF solvent or adjacent functional groups, if allowed to warm.[7][8] The low temperature ensures the integrity of the aryllithium species until it is quenched.
-
Stoichiometry: Slightly more than one equivalent of n-BuLi is used to ensure complete consumption of the starting aryl bromide. The subsequent quench with the borate ester follows the same principles as the Grignard route to avoid over-addition.
Detailed Experimental Protocol: Organolithium Route
-
Preparation: A flame-dried, three-neck round-bottom flask under an argon atmosphere is charged with 3-bromo-1-(2,2,2-trifluoroethoxy)benzene (1.0 eq.) and anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath and stirred for 15 minutes to ensure thermal equilibrium.
-
Lithiation: n-Butyllithium (1.1 eq., typically 2.5 M in hexanes) is added dropwise via syringe over 15-20 minutes, keeping the internal temperature below -70 °C. A color change often indicates the formation of the aryllithium species. The mixture is stirred at -78 °C for 30-60 minutes.[7]
-
Boration/Quench: Triisopropyl borate (1.5 eq.) is added dropwise to the aryllithium solution at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature.
-
Workup and Isolation: The workup procedure is identical to that described in the Grignard protocol (Step 6 and 7), involving an acidic quench to hydrolyze the intermediate and subsequent extraction and purification.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Grignard Route | Organolithium Route |
| Initiation | Can be difficult; requires Mg activation | Very fast and reliable |
| Temperature | Formation at RT/reflux; Boration at -78 °C | Entire sequence at -78 °C |
| Reagent Cost | Lower (Mg is inexpensive) | Higher (n-BuLi is more expensive) |
| Functional Group Tolerance | Less tolerant of acidic protons (e.g., -OH, -NH) | Less tolerant of electrophilic groups (e.g., esters, ketones) |
| Safety | Grignard reagents are flammable | n-BuLi is pyrophoric; requires expert handling |
| Typical Yields | Good to Excellent (70-90%) | Generally higher and more reproducible (80-95%) |
Purification and Characterization: Ensuring Product Integrity
Arylboronic acids present unique purification challenges. They are prone to dehydration to form cyclic anhydride trimers known as boroxines, especially upon heating or under vacuum.[5] Furthermore, protodeboronation—the cleavage of the C-B bond to yield the corresponding arene—can occur under harsh acidic or basic conditions.[9][10]
Caption: A robust workflow for the purification of arylboronic acids.
Recommended Purification Strategy
-
Recrystallization: This is the primary method for removing non-polar impurities. A mixed solvent system, such as ethyl acetate/hexanes or water/acetonitrile, often yields a crystalline solid.[5][11]
-
Diethanolamine Adduct Formation: For challenging purifications, converting the boronic acid to its diethanolamine adduct is highly effective.[11][12] The boronic acid is dissolved in a hot solvent mixture (e.g., ether/hexanes), and diethanolamine is added. The resulting adduct is typically a highly stable, crystalline solid that precipitates upon cooling and can be easily isolated by filtration.[12] The pure boronic acid can then be regenerated by stirring the adduct in a biphasic mixture of ether and aqueous acid.
Characterization
-
¹H NMR: Expect characteristic aromatic signals for the substituted phenyl ring, a quartet for the -OCH₂- protons, and a broad singlet for the B(OH)₂ protons which may exchange with D₂O.
-
¹⁹F NMR: A triplet corresponding to the -CF₃ group.
-
¹¹B NMR: A broad singlet typically observed between 28-30 ppm, confirming the trigonal planar boronic acid structure.[13]
-
Mass Spectrometry: Analysis should confirm the calculated molecular weight of 219.95 g/mol .
Application Spotlight: The Suzuki-Miyaura Coupling
The ultimate utility of this compound is realized in its application as a coupling partner in Suzuki-Miyaura reactions to forge complex biaryl structures.
References
- 1. nbinno.com [nbinno.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
<-3A-_2C_2C_2-Trifluoroethoxy_29_phenylboronic_acid_molecular_weight>
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and provide detailed, field-tested protocols for its synthesis and purification. The causality behind experimental choices will be thoroughly explained, ensuring a deep understanding of the underlying chemical principles. Furthermore, this guide will explore the significant role of this compound in drug discovery, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Diagrams and structured data tables are provided to facilitate a clear and concise understanding of complex processes and quantitative information.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have emerged as indispensable tools in the synthesis of complex organic molecules, largely due to their stability, low toxicity, and versatile reactivity.[1] First synthesized in 1860, these compounds have seen a surge in interest within the medicinal chemistry community, particularly after the FDA approval of the boronic acid-containing drug, Bortezomib.[1] Their unique ability to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling, has cemented their status as critical building blocks in the development of novel therapeutics.[2][3] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.[4] This guide focuses specifically on this compound, a reagent of growing importance in the synthesis of biologically active compounds.
Core Properties of this compound
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in any synthetic protocol.
Molecular Identity and Physicochemical Characteristics
The key identifiers and properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C8H8BF3O3 | [5] |
| Molecular Weight | 219.95 g/mol | [5] |
| Appearance | Solid | |
| SMILES String | OB(O)c1cccc(OCC(F)(F)F)c1 | [5] |
| InChI Key | SZLRKQKOUYNFDB-UHFFFAOYSA-N |
The presence of the trifluoroethoxy group at the meta-position of the phenylboronic acid core imparts unique electronic and steric properties. The strong electron-withdrawing nature of the trifluoromethyl group influences the acidity of the boronic acid, a critical factor in its reactivity in cross-coupling reactions.[4][6]
Synthesis and Purification: A Validated Protocol
The synthesis of arylboronic acids can be achieved through various methods.[7] A common and reliable approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (Argon or Nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 1-bromo-3-(2,2,2-trifluoroethoxy)benzene in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir and reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, dissolve trimethyl borate in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
-
Rationale and Self-Validation
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Maintaining an inert atmosphere is crucial to prevent the formation of unwanted byproducts and ensure a high yield of the desired product.
-
Low-Temperature Borylation: The reaction of the Grignard reagent with trimethyl borate is highly exothermic. Performing the addition at -78 °C controls the reaction rate, preventing the formation of over-addition products and maximizing the yield of the desired boronic ester.
-
Acidic Work-up: The hydrolysis of the boronic ester to the corresponding boronic acid is facilitated by an acidic environment.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[2][3] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic structures that are prevalent in many pharmaceutical agents.[8][9]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate) to form a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The use of this compound in this reaction allows for the introduction of the 3-(2,2,2-trifluoroethoxy)phenyl moiety into a target molecule. This can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Case Study: Synthesis of a Biaryl Compound
Reaction: Coupling of this compound with 4-bromoanisole.
Reagents and Conditions:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Na2CO3 (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1)
-
80 °C, 12 h
Expected Product: 4-Methoxy-3'-(2,2,2-trifluoroethoxy)-1,1'-biphenyl
This reaction exemplifies the utility of this compound in constructing complex molecular architectures that are of interest in drug discovery programs.
Conclusion
This compound is a valuable and versatile reagent for organic chemists, particularly those engaged in the synthesis of novel therapeutic agents. Its well-defined physicochemical properties, coupled with its reliable performance in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, make it a key building block for introducing the trifluoroethoxyphenyl moiety. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its successful application in the laboratory and its contribution to the advancement of drug discovery.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoroethoxy)phenylboronicacid|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Introduction: A Modern Building Block for Complex Synthesis
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid: Structure, Reactivity, and Application
Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[1] Among these, substituted phenylboronic acids are indispensable tools in medicinal chemistry and materials science, allowing for the precise installation of functionalized aromatic moieties.[2] This guide focuses on This compound , a sophisticated building block that merges the robust reactivity of the boronic acid group with the unique physicochemical properties imparted by the 3-(2,2,2-trifluoroethoxy) substituent. The strategic placement of this fluorinated ether at the meta position offers chemists a powerful lever to modulate electronic properties, enhance metabolic stability, and improve the pharmacokinetic profiles of target molecules, making it a reagent of significant interest for researchers in drug development.[3][4]
Core Molecular Structure and Physicochemical Properties
This compound is a white solid organic compound.[5] Its structure is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a trifluoroethoxy group [-OCH₂CF₃] at the 1 and 3 positions, respectively. The boronic acid moiety is the reactive handle for cross-coupling reactions, while the trifluoroethoxy group is a powerful modulator of the molecule's electronic and biological properties.
Structural and Chemical Identifiers
The fundamental properties of this reagent are summarized below, providing the essential data for its identification and use in a laboratory setting.[5][6][7]
| Property | Value |
| IUPAC Name | [3-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
| Molecular Formula | C₈H₈BF₃O₃[5] |
| Molecular Weight | 219.95 g/mol [5][7] |
| CAS Number | 850593-08-7[7][8] |
| Appearance | Solid[5] |
| SMILES | OB(O)c1cccc(OCC(F)(F)F)c1[5] |
| InChI Key | SZLRKQKOUYNFDB-UHFFFAOYSA-N[5] |
Electronic Effects and Acidity
The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms. This effect significantly influences the Lewis acidity of the boronic acid group. Compared to unsubstituted phenylboronic acid, which has a pKa of approximately 8.8, the meta-trifluoroethoxy substituent increases the acidity of the boron center.[9] This enhanced Lewis acidity can be advantageous, potentially leading to faster rates in certain catalytic reactions, such as the transmetalation step in Suzuki-Miyaura couplings.[10] Studies on analogous (trifluoromethoxy)phenylboronic acids have shown that meta-substitution with such electron-withdrawing groups leads to a lower pKa compared to the parent phenylboronic acid, a trend that holds for this compound.[10][11]
Stability and Handling
Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[9] This process is often observed upon storage and can be reversed by the addition of water. For synthetic applications, it is crucial to be aware of this equilibrium, though often the boroxine itself is also a competent coupling partner.
Safety and Handling:
-
Hazards: This compound is classified as an irritant and may cause skin sensitization and eye irritation.[5]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Storage: Store in a cool, dry place, tightly sealed to protect from moisture, which can promote degradation or affect reactivity.[12]
The Suzuki-Miyaura Reaction: A Premier Application
The most prominent application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[3] This Nobel Prize-winning methodology is a robust and highly versatile tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic systems.[2][13]
Catalytic Cycle Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Laboratory Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable, self-validating framework for using this compound in a typical cross-coupling reaction.
Materials:
-
Aryl halide or triflate (1.0 eq)
-
This compound (1.2–1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0–3.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)
Procedure:
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Stir for 5 minutes to dissolve the reagents. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.[14]
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorinated motifs is a well-established strategy in modern drug design. The 3-(2,2,2-trifluoroethoxy)phenyl group offers several distinct advantages that medicinal chemists leverage to optimize lead compounds.
-
Metabolic Stability: The C-F bond is exceptionally strong. The trifluoromethyl group (-CF₃) can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in the body.[4]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoroethoxy group can alter the pKa of nearby basic or acidic centers in a molecule, which is crucial for optimizing drug-receptor interactions and solubility.
-
Conformational Control: The bulky trifluoroethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a biological target.
The logical workflow for employing this reagent in a lead optimization campaign is illustrated below.
Caption: Rationale for using 3-(TFE)phenylboronic acid in drug discovery.
Conclusion
This compound is more than just a simple reagent; it is a precision tool for molecular engineering. Its well-defined structure combines the reliable reactivity of a boronic acid with the powerful, property-modulating effects of a fluorinated substituent. For researchers and scientists in drug development and materials science, this compound provides a direct and effective route to introduce a trifluoroethoxy-phenyl moiety, enabling the systematic optimization of molecular properties. Its central role in Suzuki-Miyaura coupling, coupled with its strategic value in medicinal chemistry, ensures that it will remain a highly relevant and valuable building block in the synthetic chemist's arsenal.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C8H8BF3O3) [pubchemlite.lcsb.uni.lu]
- 7. parchem.com [parchem.com]
- 8. This compound | 850593-08-7 [chemicalbook.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. www1.udel.edu [www1.udel.edu]
A Senior Application Scientist's Guide to the Solubility of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior from early-stage discovery assays to final formulation. 3-(2,2,2-Trifluoroethoxy)phenylboronic acid is a valuable building block in medicinal chemistry, prized for its utility in cross-coupling reactions. However, its performance in both synthetic and biological systems is fundamentally governed by its solubility. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the structural features influencing its solubility, present validated, step-by-step protocols for both thermodynamic and kinetic solubility assessment, and discuss the critical impact of environmental factors like pH and co-solvents. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately characterize and modulate the solubility of this compound, ensuring reliable and reproducible results in drug development and chemical synthesis.
Introduction: The Critical Role of Solubility
This compound is an organoboron compound frequently employed in Suzuki-Miyaura coupling reactions to forge carbon-carbon bonds, a cornerstone of modern drug synthesis. Its utility, however, is not merely a function of its reactivity. Poor solubility can lead to a cascade of challenges throughout the development pipeline:
-
In Vitro Screening: Low solubility can cause compound precipitation in aqueous assay buffers, leading to inaccurate biological data and false negatives.[1]
-
Synthetic Chemistry: Inconsistent solubility in reaction solvents can result in variable reaction rates, incomplete conversions, and purification difficulties.
-
Pharmacokinetics: For direct-to-clinic candidates, poor aqueous solubility is a primary driver of low oral bioavailability, hindering a compound's therapeutic potential.[1]
This guide provides the necessary framework for understanding and experimentally determining the solubility of this compound, a crucial step for any research program utilizing this versatile molecule.
Physicochemical Profile and Structural Considerations
To understand the solubility of this compound, we must first examine its key structural features and physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C₈H₈BF₃O₃ | [2] |
| Molecular Weight | 219.95 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | OB(O)c1cccc(OCC(F)(F)F)c1 | [2] |
Two key moieties dictate the molecule's behavior in solution:
-
The Phenylboronic Acid Group: This group is a Lewis acid, not a classic Brønsted acid.[3] Its boron atom has a vacant p-orbital, allowing it to accept a hydroxide ion from water. This converts the neutral, trigonal planar boronic acid into a more soluble, negatively charged tetrahedral boronate species. This equilibrium is highly pH-dependent.[4][5]
-
The 3-(2,2,2-Trifluoroethoxy) Group: This substituent significantly impacts the molecule's lipophilicity. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and hydrophobic, which generally tends to decrease aqueous solubility.[3]
The interplay between the ionizable boronic acid and the hydrophobic trifluoroethoxy tail makes predicting solubility complex and underscores the need for empirical determination.
Experimental Determination of Solubility: A Practical Guide
Accurate solubility measurement requires selecting the right experimental approach. The two primary types of solubility measured are thermodynamic and kinetic .[6]
-
Thermodynamic Solubility is the true equilibrium solubility, where the dissolved solute is in equilibrium with the excess solid material. It is the "gold standard" but is lower-throughput.[6][7]
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous buffer.[6][8] This method is high-throughput and highly relevant for early discovery screening, where compounds are typically handled in DMSO.[1]
Workflow for Method Selection
The choice between thermodynamic and kinetic assays depends on the stage of research and the specific question being asked.
Caption: Decision workflow for selecting the appropriate solubility assay.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[7]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The saturated supernatant is then separated from the undissolved solid and its concentration is measured.
Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.
-
Scientist's Note: "Excess" is critical. A visual confirmation of undissolved solid must be present at the end of the experiment. However, adding too much can alter the properties of the medium.[9]
-
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours.
-
Self-Validation: To ensure equilibrium has been reached, take samples at 24 and 48 hours. The measured concentrations should be within a narrow margin (e.g., <10%).[9]
-
-
Phase Separation: Allow the suspension to settle. Carefully remove an aliquot of the supernatant. This must be done without disturbing the solid material. Centrifugation or filtration using a low-binding filter plate (e.g., Millipore MultiScreen) is highly recommended.[10]
-
Quantification: Dilute the saturated supernatant into a suitable solvent and determine the concentration using a validated analytical method (see Section 3.4).
Protocol 2: High-Throughput Kinetic Solubility
This method is ideal for early-stage discovery to quickly assess a compound's behavior in aqueous buffers when introduced from a DMSO stock.[1][11]
Principle: A concentrated DMSO stock solution of the compound is rapidly diluted into an aqueous buffer. The solution is incubated for a short period, and the concentration of the compound that remains in solution after precipitation is measured.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[12]
-
Plating: In a 96-well plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[11]
-
Dilution & Incubation: Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration, ensuring the final DMSO concentration is low (typically 1-2%) to minimize its solubilizing effect.[8] Mix and incubate at a controlled temperature for a defined period (e.g., 2 hours).[11]
-
Precipitate Detection/Removal:
-
Quantification: Measure the concentration of the compound in the filtrate using an appropriate analytical method (see Section 3.4).
Analytical Quantification Methods
Accurate quantification of the dissolved boronic acid is paramount.
-
HPLC-UV/UPLC-MS: This is the most robust and specific method. A C18 column with a mobile phase of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) provides excellent separation and quantification.[13] This technique can distinguish the parent compound from potential degradants or impurities.
-
UV-Vis Spectroscopy: A simpler, higher-throughput method. A calibration curve must be generated. This method is suitable if the compound has a strong chromophore and no interfering substances are present.
-
Titration/Colorimetric Assays: While titration is excellent for determining the boron content in high-concentration bulk samples, it is not suitable for low-concentration solubility measurements.[14] Colorimetric methods using reagents like curcumin can also be used to quantify boron but may suffer from interferences.[15][16]
Key Factors Influencing Solubility
The Critical Effect of pH
For boronic acids, pH is arguably the most important factor governing aqueous solubility. The equilibrium between the neutral boronic acid and the anionic boronate form is key.
Caption: pH-dependent equilibrium of phenylboronic acid in aqueous solution.
At pH values below the pKa of the boronic acid, the neutral, less soluble form predominates. As the pH increases above the pKa, the equilibrium shifts towards the more soluble anionic boronate species. This is a critical consideration for buffer selection in biological assays and for developing aqueous formulations. The pKa of a substituted phenylboronic acid is influenced by its substituents; electron-withdrawing groups like the trifluoroethoxy group can lower the pKa.[3]
The Role of Co-solvents
In many applications, organic solvents are added to water to improve the solubility of hydrophobic compounds. These "co-solvents" work by reducing the overall polarity of the solvent system.[17][18][19]
Hypothetical Solubility Data in Co-solvent Systems:
| Solvent System (v/v) | Predicted Solubility Trend | Rationale |
| 100% Water (pH 7.4) | Low | Dominated by hydrophobic character. |
| 10% Ethanol in Water | Moderate Increase | Ethanol reduces solvent polarity, increasing solubility of non-polar compounds.[20] |
| 50% Ethanol in Water | Significant Increase | The solvent mixture is significantly less polar than water alone.[20] |
| 100% Acetone | High | Phenylboronic acid generally shows high solubility in ketones.[21] |
| 100% Dichloromethane | Moderate | A less polar organic solvent. |
| 100% Hexanes | Very Low | Phenylboronic acid is poorly soluble in non-polar aliphatic solvents.[22] |
From a practical standpoint: When preparing stock solutions for synthetic reactions, solvents like acetone, THF, or DMF are excellent choices. For aqueous biological assays, the use of co-solvents must be carefully controlled, as high concentrations can affect protein structure and cell viability.[18]
Conclusion and Best Practices
Characterizing the solubility of this compound is not a perfunctory task; it is a fundamental step toward its successful application. The choice between thermodynamic and kinetic solubility measurements should be driven by the specific scientific question at hand. For this particular molecule, the pH of the aqueous medium and the presence of organic co-solvents are dominant factors that can be modulated to achieve desired concentrations. By applying the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable solubility data, thereby mitigating risks and accelerating project timelines in both drug discovery and chemical development.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Boron testing methods | U.S. Borax [borax.com]
- 15. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Phenylboronic acid - Wikipedia [en.wikipedia.org]
3-(2,2,2-Trifluoroethoxy)phenylboronic acid NMR data
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, a key building block in medicinal chemistry and materials science. While a complete, published experimental dataset for this specific molecule is not available, this guide synthesizes data from closely related analogs and foundational NMR principles to offer a robust predictive framework for its ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. Furthermore, it outlines field-proven methodologies for sample preparation and spectral acquisition, ensuring high-quality, reproducible data. The causality behind experimental choices is explained, empowering researchers to not only acquire but also confidently interpret the NMR data for quality control, reaction monitoring, and structural elucidation in the context of drug development and materials research.
Introduction: The Significance of this compound
This compound is a valuable synthetic intermediate, merging the versatile reactivity of the arylboronic acid moiety with the unique physicochemical properties imparted by the trifluoroethoxy group. Arylboronic acids are cornerstones of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The trifluoroethoxy substituent is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific fluorine interactions.
Given its importance, the unambiguous structural characterization of this compound is paramount for ensuring the quality and reproducibility of downstream applications. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecule's atomic connectivity and electronic environment. This guide serves as an in-depth resource for understanding and utilizing multi-nuclear NMR for the comprehensive characterization of this compound.
Predicted NMR Spectral Data
The following sections detail the predicted NMR data for this compound. These predictions are based on extensive data from the closely related analog, 3-(trifluoromethoxy)phenylboronic acid, with adjustments made for the presence of the methylene (-CH₂-) linker.[1][2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the trifluoroethoxy group. The protons of the boronic acid, -B(OH)₂, often appear as a broad singlet and may exchange with residual water in the solvent, leading to a variable chemical shift and integral value.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~7.6 | s (broad) | - |
| H-4 | ~7.2 | d | J ≈ 8 |
| H-5 | ~7.4 | t | J ≈ 8 |
| H-6 | ~7.5 | d | J ≈ 8 |
| -OCH₂- | ~4.4 | q | ³JH-F ≈ 8 |
| -B(OH)₂ | variable (broad s) | s | - |
Causality and Insights:
-
The aromatic protons are in the typical downfield region. The exact shifts are influenced by the electron-withdrawing inductive effect of the trifluoroethoxy group and the anisotropic effects of the boronic acid.
-
The methylene protons (-OCH₂-) are expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (³JH-F).
-
The use of D₂O will cause the -B(OH)₂ signal to diminish or disappear due to H-D exchange, which can be a useful diagnostic tool.[1]
Caption: Molecular structure with proton numbering.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon attached to the fluorine atoms will appear as a quartet with a large coupling constant (¹JC-F), and the methylene carbon will also show coupling to fluorine (²JC-F). The carbon attached to boron (ipso-carbon) may be broad or have a low intensity due to quadrupolar relaxation of the boron nucleus.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| C-B (ipso) | ~135 (broad) | s | - |
| C-2 | ~130 | s | - |
| C-O (ipso) | ~158 | s | - |
| C-4 | ~123 | s | - |
| C-5 | ~129 | s | - |
| C-6 | ~120 | s | - |
| -OCH₂- | ~65 | q | ²JC-F ≈ 35 |
| -CF₃ | ~124 | q | ¹JC-F ≈ 277 |
Causality and Insights:
-
The most characteristic signal is the quartet for the -CF₃ carbon, with a large ¹JC-F coupling constant of around 277 Hz. This is a definitive indicator of the trifluoromethyl group.[1]
-
The ipso-carbon attached to the boronic acid is often difficult to observe due to quadrupolar broadening from the ¹¹B nucleus.[4]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the trifluoroethoxy group. This signal will be a triplet due to coupling with the two protons of the adjacent methylene group.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| -CF₃ | ~ -74 | t | ³JF-H ≈ 8 |
Causality and Insights:
-
The chemical shift of the -CF₃ group is highly characteristic and falls within the expected range for trifluoroethoxy groups attached to an aromatic ring.[5][6][7] The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing impurities.[8][9]
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum provides direct information about the boron center. For a tricoordinate sp²-hybridized boronic acid, a single, often broad, signal is expected.
Table 4: Predicted ¹¹B NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -B(OH)₂ | ~28-30 |
Causality and Insights:
-
The chemical shift is characteristic of an sp²-hybridized boron atom in an arylboronic acid.[10][11]
-
Formation of the cyclic trimer anhydride, known as a boroxine, will result in a downfield shift of the ¹¹B signal to ~33 ppm.[2] This makes ¹¹B NMR a powerful tool for assessing the purity of the boronic acid and observing its equilibrium with the boroxine form.
Experimental Protocols: A Self-Validating System
Acquiring high-quality, reliable NMR data for arylboronic acids requires careful attention to experimental parameters. The following protocol is designed to be a self-validating system, minimizing common pitfalls.
Sample Preparation
-
Solvent Selection: Acetone-d₆ is an excellent initial choice due to its ability to dissolve both the boronic acid and its potential boroxine anhydride, breaking up the trimer and simplifying the ¹H NMR spectrum.[1] For quantitative studies or to avoid residual acetone signals, CDCl₃ or DMSO-d₆ can be used, though solubility may be lower.
-
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is recommended for ¹H and ¹⁹F NMR. For less sensitive nuclei like ¹³C and ¹¹B, a higher concentration of >25 mg may be necessary.
-
Water Content: Arylboronic acids can exist in equilibrium with their boroxine anhydrides. The presence of a small amount of water can shift the equilibrium towards the monomeric acid form. If boroxine signals are observed and analysis of the pure acid is desired, adding a microliter of D₂O can simplify the spectrum.[1][2]
-
NMR Tubes: For routine ¹H, ¹³C, and ¹⁹F NMR, standard borosilicate glass NMR tubes are sufficient. However, for high-quality ¹¹B NMR, quartz NMR tubes are recommended to avoid broad background signals from boron in the glass.[11]
Caption: Recommended workflow for NMR analysis.
NMR Acquisition Parameters
-
¹H NMR: Standard acquisition parameters are usually sufficient. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typical.
-
¹³C NMR: A wider spectral width (e.g., 220-240 ppm) is necessary. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may require several hours for dilute samples.
-
¹⁹F NMR: A very wide spectral width is recommended (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. ¹H decoupling is often beneficial to simplify the spectra.
-
¹¹B NMR: A wide spectral width (e.g., 100 to -100 ppm) should be used. Due to the broad nature of the signals, a larger number of scans may be needed. A baseline correction algorithm, such as a polynomial fit, is often required during processing.
Application in Quality Control and Drug Development
In a drug development setting, NMR spectroscopy is an indispensable tool for:
-
Structural Verification: Confirming the identity and structure of synthesized this compound.
-
Purity Assessment: ¹H and ¹⁹F NMR can readily detect and quantify organic impurities.
-
Boroxine Content: As previously mentioned, ¹¹B NMR is the most direct method for observing the equilibrium between the boronic acid and its boroxine anhydride. The presence of a significant boroxine peak may affect the reactivity and stoichiometry in subsequent reactions.
-
Reaction Monitoring: The distinct signals in the ¹⁹F and ¹¹B NMR spectra make these nuclei excellent probes for monitoring the consumption of the boronic acid in cross-coupling reactions.
Conclusion
This technical guide provides a comprehensive, predictive framework for the multi-nuclear NMR analysis of this compound. By leveraging data from close structural analogs and established NMR principles, researchers can confidently identify and characterize this important building block. The detailed experimental protocols offer a robust system for acquiring high-quality data, ensuring the scientific integrity of research and development efforts. The insights into spectral interpretation and practical applications will empower scientists to fully utilize NMR spectroscopy for quality control and to accelerate the drug development process.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. colorado.edu [colorado.edu]
- 8. biophysics.org [biophysics.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of the 2,2,2-Trifluoroethoxy Moiety in Arylboronic Acids
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The 2,2,2-trifluoroethoxy group, in particular, offers a unique combination of electronic and physicochemical properties that can profoundly influence the bioactivity, metabolic stability, and material characteristics of organic molecules. When appended to a phenylboronic acid scaffold, this moiety yields 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, a versatile and increasingly valuable building block for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, from its commercial availability and chemical properties to its practical application in organic synthesis, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. The insights and protocols presented herein are curated to empower researchers, scientists, and drug development professionals to effectively harness the potential of this important synthetic intermediate.
Commercial Availability and Procurement
This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities for process development. When sourcing this compound, it is crucial to consider purity levels, as the presence of inorganic boron species or boroxine anhydrides can impact reaction efficiency.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity (Typical) |
| Sigma-Aldrich | 850593-08-7 | C₈H₈BF₃O₃ | 219.95 | Varies (AldrichCPR)[1][2] |
| Parchem | 850593-08-7 | C₈H₈BF₃O₃ | 219.95 | 97% |
| BLD Pharm | 850593-08-7 | C₈H₈BF₃O₃ | 219.95 | Not specified[3] |
| VSNCHEM | 850593-08-7 | C₈H₈BO₃F₃ | 219.95352 | Not specified |
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Molecular Formula | C₈H₈BF₃O₃ | [1][2] |
| Molecular Weight | 219.95 g/mol | [1][2] |
| SMILES | OB(O)c1cccc(OCC(F)(F)F)c1 | [2] |
| InChI Key | SZLRKQKOUYNFDB-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Representative Protocol
While this compound is commercially available, an in-house synthesis may be desirable for certain research applications or for accessing structural analogs. A common and effective method for the synthesis of arylboronic acids is the lithiation-borylation of an appropriate aryl halide. The following represents a general, yet detailed, protocol for the synthesis of the title compound from 3-bromo-1-(2,2,2-trifluoroethoxy)benzene.
Step 1: Synthesis of 3-bromo-1-(2,2,2-trifluoroethoxy)benzene
This precursor can be synthesized from 3-bromophenol and 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent under basic conditions.
Step 2: Lithiation-Borylation
This two-step, one-pot procedure involves the formation of an aryllithium intermediate followed by quenching with a trialkyl borate.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
To a solution of 3-bromo-1-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. Arylboronic acids are key coupling partners in this palladium-catalyzed reaction. The electron-withdrawing nature of the trifluoroethoxy group can influence the reactivity of the boronic acid and the properties of the resulting biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
The following is a general protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired biaryl compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The methylene protons of the trifluoroethoxy group will likely appear as a quartet around δ 4.5 ppm due to coupling with the adjacent fluorine atoms. The hydroxyl protons of the boronic acid group will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon of the trifluoroethoxy group attached to the oxygen will appear around δ 60-70 ppm, while the trifluoromethyl carbon will be a quartet due to C-F coupling. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. Reversed-phase HPLC is commonly employed for the analysis of arylboronic acids.
General HPLC Method Parameters:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection, typically in the range of 210-280 nm.
It is important to note that boronic acids can sometimes undergo on-column degradation, so method development should aim to minimize this effect.
Safety, Handling, and Storage
This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage:
Store in a cool, dry place away from moisture and oxidizing agents. As boronic acids can be prone to dehydration to form boroxines, it is recommended to store the compound in a tightly sealed container under an inert atmosphere if possible.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and physicochemical properties, imparted by the trifluoroethoxy group, make it an attractive reagent for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its commercial availability, synthesis, and application in the Suzuki-Miyaura cross-coupling reaction, along with essential information on its analytical characterization and safe handling. By leveraging the information and protocols presented herein, researchers can effectively incorporate this important synthetic intermediate into their research and development programs.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of a Fluorinated Boronic Acid
3-(2,2,2-Trifluoroethoxy)phenylboronic acid is a vital reagent in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. The incorporation of the trifluoroethoxy group can significantly modulate the physicochemical properties of target molecules, enhancing metabolic stability, lipophilicity, and binding affinity. However, the very reactivity that makes this boronic acid a powerful synthetic tool also presents challenges to its long-term stability and storage. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its handling, storage, and the analytical methods required to ensure its integrity for successful and reproducible synthetic outcomes.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₈H₈BF₃O₃ |
| Molecular Weight | 219.95 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 126-129 °C |
| Storage Temperature | Room temperature, under inert atmosphere |
Chemical Stability and Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity. For this compound, the primary concerns are protodeboronation and oxidative degradation. The electron-withdrawing nature of the trifluoroethoxy group can influence the rate of these degradation processes.
Protodeboronation: The Primary Degradation Route
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (1-(2,2,2-trifluoroethoxy)benzene) and boric acid.[1] This process is often catalyzed by acid or base and is accelerated by the presence of moisture.[1]
Diagram: Protodeboronation of this compound
References
Methodological & Application
Application Notes and Protocols: 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid in Biaryl Synthesis
Introduction: The Strategic Advantage of the Trifluoroethoxy Moiety in Modern Drug Discovery
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1][2] Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and exceptional functional group tolerance.[2] This guide focuses on a particularly valuable building block for this transformation: 3-(2,2,2-Trifluoroethoxy)phenylboronic acid .
The incorporation of fluorinated groups, such as the 2,2,2-trifluoroethoxy moiety, into molecular frameworks is a widely employed strategy in medicinal chemistry.[3] This is due to the unique physicochemical properties imparted by fluorine, including:
-
Enhanced Metabolic Stability: The high strength of the C-F bond often renders molecules more resistant to metabolic degradation, prolonging their in vivo half-life.
-
Increased Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.
Therefore, this compound serves as a key intermediate for introducing this valuable pharmacophore into complex biaryl structures, enabling the synthesis of novel therapeutic agents and functional materials.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that couples an organoboron species (such as a boronic acid) with an organic halide or triflate. The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating this fundamental process:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Synthesis of a Biaryl Compound
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction Scheme:
(A generic reaction scheme would be depicted here, showing this compound coupling with an aryl bromide to form the corresponding biaryl product.)
Materials and Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (solvent)
-
Deionized water (co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the Palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) to the flask.
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1 to 0.5 M.
-
-
Reaction:
-
Lower the flask into a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Key Experimental Considerations and Causality
-
Choice of Catalyst and Ligand: While various palladium catalysts can be effective, the in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is a common and cost-effective approach.[2] The ligand stabilizes the palladium catalyst and influences its reactivity.
-
The Role of the Base: The base is crucial for the transmetalation step.[4] Potassium carbonate is a moderately strong base that is widely used and generally effective. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be necessary.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed.[1] The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[5] Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.
-
Protodeboronation: A potential side reaction, especially with electron-deficient boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using carefully controlled reaction conditions and avoiding excessively high temperatures or prolonged reaction times.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings of arylboronic acids with aryl halides. These serve as a general guideline, and optimization may be required for specific substrates.
| Parameter | Typical Range/Value | Rationale |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Pd Catalyst Loading | 1 - 5 mol% | Sufficient for catalysis; higher loadings may be needed for less reactive substrates. |
| Ligand to Pd Ratio | 2:1 to 4:1 | Ensures complete coordination to the palladium center. |
| Base | 2.0 - 3.0 equivalents | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water | Provides a biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction conditions. |
Workflow Visualization
Figure 2: A generalized workflow for the synthesis of biaryls using the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The trifluoroethoxy group imparts desirable properties for applications in drug discovery and materials science. By following the detailed protocol and considering the key experimental parameters outlined in these application notes, researchers can effectively utilize this building block to construct complex molecular architectures with high efficiency and control.
References
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoroethoxy Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to modulate key pharmacokinetic and pharmacodynamic properties. The 2,2,2-trifluoroethoxy group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational influence. The title compound, 3-(2,2,2-trifluoroethoxy)phenylboronic acid, is therefore a critical building block for accessing a diverse range of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of the considerations and protocols for the effective use of this reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic organic chemistry.[1]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][4] These transformations generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or pseudohalide) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, regenerating the Pd(0) catalyst and completing the cycle.[2]
The electronic nature of the this compound, being somewhat electron-deficient due to the inductive effect of the trifluoroethoxy group, can influence the rate of transmetalation.[5] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high efficiency and yield.
Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: A Critical Decision
The choice of palladium source and, more importantly, the supporting ligand is paramount to the success of the coupling reaction.[6] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often provide superior results, especially with challenging substrates.[7]
Palladium Precatalysts:
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often stable and easy to handle but require in-situ reduction to the active Pd(0) species.[6]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are already in the active oxidation state but can be sensitive to air and moisture.[6]
-
Pre-formed Catalysts (e.g., Buchwald Palladacycles): These offer excellent activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[6]
Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient boronic acids and sterically hindered coupling partners, bulky, electron-rich phosphine ligands are often the key to success.[8][9]
| Ligand Type | Examples | Key Characteristics & Applications |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for sterically hindered and electron-deficient substrates. Accelerate both oxidative addition and reductive elimination.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Useful for challenging couplings, including those with aryl chlorides. |
| Bidentate Phosphines | dppf, BINAP, Xantphos | Can prevent the formation of inactive palladium dimers and are effective for a range of couplings.[3][10] |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | Simpler, less expensive ligands suitable for less demanding transformations. |
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂ or a Buchwald G3 precatalyst, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane, or THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[7]
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand under an inert atmosphere if they are air-sensitive. Add the catalyst system to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[7] Oxygen can lead to the unwanted homocoupling of the boronic acid and catalyst decomposition.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) to the reaction mixture via syringe.[7]
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).[7]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7][8]
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination with this compound (as an Aryl Source Surrogate)
While less common, under certain conditions, boronic acids can be used in amination reactions. However, the more standard Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine.[3][4] This protocol outlines the coupling of an amine with 3-(2,2,2-trifluoroethoxy)bromobenzene, which would be synthesized from the corresponding boronic acid.
Materials and Reagents:
-
3-(2,2,2-Trifluoroethoxy)bromobenzene (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 precatalyst, 1-2 mol%)
-
Ligand (e.g., Xantphos or a Buchwald biarylphosphine, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add the 3-(2,2,2-trifluoroethoxy)bromobenzene (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Inert Atmosphere and Solvent: Seal the tube, remove it from the glovebox (if used), and add the degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring and Work-up: Follow the monitoring and work-up procedures as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to yield the desired N-aryl amine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Presence of oxygen; Impure reagents; Incorrect base or solvent. | Ensure the catalyst and ligand are active.[8] Properly degas the solvent and maintain an inert atmosphere.[8] Purify starting materials. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Rigorously exclude oxygen from the reaction.[8] Consider a more stable precatalyst. |
| Protodeborylation | Presence of water or protic solvents; Unstable boronic acid. | Use anhydrous solvents. This can be a challenge for electron-deficient boronic acids.[5] In some cases, using the corresponding boronate ester can improve stability. |
| Incomplete Reaction | Insufficient temperature or reaction time; Steric hindrance. | Increase the reaction temperature or extend the reaction time.[8] Switch to a bulkier, more electron-rich ligand like XPhos or SPhos.[8][9] |
| Formation of Side Products | Hydrodehalogenation of the aryl halide. | This can be an issue with fluorinated substrates.[11][12] Varying the phosphine ligand can sometimes control the product distribution.[11][12] |
Conclusion
The successful application of this compound in palladium-catalyzed cross-coupling reactions hinges on a rational approach to reaction design, with careful consideration of the interplay between the catalyst, ligand, base, and solvent. By understanding the mechanistic principles and employing robust experimental protocols, researchers can effectively leverage this valuable building block to synthesize novel molecules with promising applications in drug discovery and materials science. The use of modern, highly active catalyst systems is often key to overcoming the challenges associated with electron-deficient coupling partners and achieving high yields under mild conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
Application Notes and Protocols for 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of the Trifluoroethoxy Moiety in Arylboronic Acids
3-(2,2,2-Trifluoroethoxy)phenylboronic acid (CAS No: 850593-08-7) is a versatile and increasingly important building block in modern organic synthesis, particularly for researchers, scientists, and drug development professionals. Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.
The strategic incorporation of the 2,2,2-trifluoroethoxy group at the meta-position of the phenylboronic acid confers unique electronic properties to the molecule. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the boronic acid and the physicochemical properties of the resulting biaryl products. This modification can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent a valuable tool in medicinal chemistry for introducing the trifluoroethoxyphenyl moiety into complex molecular architectures.
This guide provides an in-depth exploration of the reaction conditions for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of catalysts, ligands, bases, and solvents.
Synthesis of this compound: A General Approach
While multiple routes to arylboronic acids exist, a common and effective strategy involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. For the synthesis of the title compound, a plausible route begins with the corresponding aryl halide, 1-bromo-3-(2,2,2-trifluoroethoxy)benzene.
Conceptual Synthesis Workflow:
The synthesis can be conceptually broken down into two primary stages: formation of the organometallic reagent and its subsequent reaction with a boron source.
Caption: Conceptual workflow for the synthesis of the target boronic acid.
General Synthetic Protocol:
-
Preparation of the Organometallic Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added to anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene in the same dry solvent is then added dropwise to initiate the formation of the Grignard reagent. Alternatively, the aryllithium can be formed by reacting the aryl bromide with n-butyllithium in THF at low temperatures (e.g., -78 °C).[1]
-
Borylation: The freshly prepared organometallic solution is then added slowly to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate, in anhydrous THF.[1] This reaction forms the corresponding boronate ester intermediate.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired this compound.
-
Workup and Purification: The product is typically extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling: A Deep Dive into Reaction Parameters
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate in the presence of a base.[2] The success of this reaction is highly dependent on the judicious choice of several key parameters.
The Catalytic Cycle: The Heart of the Reaction
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In this crucial, base-mediated step, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic.
-
Reductive Elimination: The two organic partners (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
The following table outlines typical starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. The subsequent sections delve into the rationale behind these choices.
| Parameter | Reagent/Condition | Typical Range/Value | Rationale & Field Insights |
| Aryl Halide | Ar-X (X = I, Br, Cl, OTf) | 1.0 equivalent | Reactivity order: I > Br > OTf >> Cl. Aryl chlorides are less reactive but more cost-effective. |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require in-situ formation of the active catalyst with a phosphine ligand. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | 1 - 2 equivalents relative to Pd | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) often enhance catalytic activity, especially for less reactive aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact yield and reaction rate. |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Anhydrous or aqueous mixture | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and boronic acid salt. |
| Temperature | 60 - 110 °C | Reaction dependent | Higher temperatures are often required for less reactive coupling partners like aryl chlorides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS | Reaction progress should be monitored to determine completion. |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to develop and optimize their synthetic strategies, ultimately accelerating their research and development endeavors.
References
The Strategic Application of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: The Emergence of Fluorinated Motifs in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for the medicinal chemist.[1] Among these, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This application note serves as a comprehensive guide to the utility of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, a key building block that leverages the advantageous properties of the trifluoroethoxy group. We will explore its applications, the scientific rationale behind its use, and provide a detailed protocol for its implementation in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction.
The trifluoroethoxy group is prized for its strong electron-withdrawing nature and high lipophilicity.[2] This combination can lead to enhanced metabolic stability by blocking potential sites of oxidation, improved cell membrane permeability, and favorable alterations in the acidity or basicity of nearby functional groups.[1][2] Consequently, this compound is a valuable reagent for introducing this beneficial motif into a variety of molecular scaffolds.
Medicinal Chemistry Applications: Crafting Superior Drug Candidates
The primary application of this compound in medicinal chemistry is as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between the trifluoroethoxyphenyl group and a variety of aryl or heteroaryl halides, providing a direct route to complex biaryl structures that are common in pharmacologically active compounds.
A significant area where this building block has shown potential is in the development of Selective Androgen Receptor Modulators (SARMs) . SARMs are a class of therapeutic compounds that selectively target androgen receptors in different tissues, aiming to produce the anabolic benefits of androgens (e.g., in muscle and bone) with fewer of the unwanted side effects in other tissues like the prostate. The inclusion of fluorinated groups, such as the trifluoroethoxy moiety, is a strategy employed to enhance the metabolic stability and overall pharmacokinetic profile of these non-steroidal drug candidates.
While specific synthetic details for all SARM candidates are not always publicly disclosed, the general strategy involves the coupling of a boronic acid, such as this compound, with a suitable heterocyclic or carbocyclic core to construct the final SARM scaffold. The trifluoroethoxy group in these molecules can contribute to improved oral bioavailability and a longer half-life in the body.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₈BF₃O₃ |
| Molecular Weight | 219.95 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-140 °C |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a foundational guide and may require optimization based on the specific substrate and desired scale.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Solvents and Catalyst:
-
Under the inert atmosphere, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
-
Reaction:
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting aryl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Causality and Trustworthiness in the Protocol
-
Choice of Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a standard phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Role of the Base: The base (potassium carbonate) is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.
-
Solvent System: The use of a mixed solvent system like dioxane and water is common. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex biaryl compounds. The incorporation of the trifluoroethoxy group offers a strategic advantage in the design of drug candidates with improved pharmacokinetic properties. The protocol and information provided herein are intended to serve as a practical guide for researchers and scientists in the field of drug development.
References
Application Notes and Protocols: The Strategic Use of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid in Advanced Materials Science
Introduction: Unlocking New Frontiers in Materials Science with Fluorinated Boronic Acids
In the dynamic landscape of materials science, the quest for novel organic molecules with precisely tailored properties is paramount. Among the versatile building blocks available to researchers, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction class has revolutionized the synthesis of complex organic architectures, from pharmaceuticals to advanced materials for organic electronics.
This guide focuses on a particularly intriguing, yet underexplored, member of this family: 3-(2,2,2-Trifluoroethoxy)phenylboronic acid . The introduction of the trifluoroethoxy group at the meta-position of the phenylboronic acid moiety imparts unique electronic and physical properties that can be strategically leveraged in the design of next-generation materials. The high electronegativity of the fluorine atoms in the trifluoroethoxy group significantly influences the electronic nature of the phenyl ring, enhancing the Lewis acidity of the boronic acid and modulating the HOMO/LUMO energy levels of the resulting materials.[1][2][3] These characteristics are highly desirable in the development of advanced organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and a hypothetical, yet scientifically robust, protocol for the utilization of this compound in the synthesis of a blue-emitting organic semiconductor for OLED applications.
The Trifluoroethoxy Advantage: A Rationale for Strategic Incorporation
The choice of this compound as a building block in materials synthesis is a deliberate one, driven by the unique properties conferred by the trifluoroethoxy substituent. Understanding the causality behind this choice is crucial for rational material design.
-
Enhanced Electron-Withdrawing Character: The three fluorine atoms on the ethoxy group create a strong electron-withdrawing effect. This inductively lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecule.[2][3] In the context of OLEDs, a lowered HOMO level can improve the material's stability towards oxidation and facilitate better energy level alignment with hole-transporting layers, leading to more efficient charge injection and transport.
-
Increased Lewis Acidity: The electron-withdrawing nature of the trifluoroethoxy group increases the Lewis acidity of the boronic acid moiety. This can enhance its reactivity in Suzuki-Miyaura coupling reactions, potentially leading to higher yields and faster reaction times under milder conditions.[1]
-
Improved Solubility and Morphological Stability: The trifluoroethoxy group can enhance the solubility of the resulting organic semiconductor in common organic solvents, which is a significant advantage for solution-based processing techniques used in the fabrication of large-area OLED displays. Furthermore, the bulky and non-planar nature of the trifluoroethoxy group can disrupt intermolecular packing, inhibiting crystallization and promoting the formation of stable amorphous films. This is critical for preventing device degradation and ensuring long operational lifetimes.
-
Modulation of Optoelectronic Properties: The electronic perturbations introduced by the trifluoroethoxy group can be used to fine-tune the emission color of fluorescent materials. By strategically placing this group on a conjugated backbone, it is possible to achieve targeted emission wavelengths, such as deep blue, which remains a challenge in OLED technology.
Application in Organic Light-Emitting Diodes (OLEDs): Synthesis of a Blue-Emitting Co-polymer
The following section details a hypothetical application of this compound in the synthesis of a blue-emitting conjugated co-polymer for use in an OLED device. The protocol is based on established Suzuki-Miyaura polymerization methodologies.[4][5][6]
Hypothetical Co-polymer Target: PFP-TFEB
Our target is a co-polymer, Poly[(9,9-dioctylfluorene)-co-(3-(2,2,2-trifluoroethoxy)phenylene)] (PFP-TFEB), where the fluorene unit provides a strong blue emission and good charge transport properties, while the 3-(2,2,2-trifluoroethoxy)phenylene unit, derived from our boronic acid, serves to modulate the electronic properties and enhance material stability.
Reaction Scheme:
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom (2007) | Francesco Babudri | 781 Citations [scispace.com]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(2,2,2-trifluoroethoxy)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The inclusion of the trifluoroethoxy moiety offers a valuable tool for modulating the physicochemical properties of target molecules, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. This document details the reagent's properties, a step-by-step experimental protocol, mechanistic insights, and a troubleshooting guide to ensure successful implementation in the laboratory.
Introduction: The Significance of Fluorinated Motifs
The introduction of fluorine-containing substituents into organic molecules can profoundly influence their biological activity.[3] The 2,2,2-trifluoroethoxy group, in particular, is a bioisostere for various functional groups and can enhance properties such as binding affinity, metabolic stability, and lipophilicity. This compound serves as a versatile building block for incorporating this valuable motif into a wide range of molecular scaffolds via the robust and reliable Suzuki-Miyaura cross-coupling reaction.[4] This reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[5]
Reagent Profile: this compound
A thorough understanding of the reagent's properties is crucial for successful and safe experimentation.
| Property | Value | Source |
| Chemical Formula | C₈H₈BF₃O₃ | [6] |
| Molecular Weight | 219.95 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 850593-08-7 | [7] |
| Solubility | Soluble in most polar organic solvents such as dioxane, THF, and DMF. Poorly soluble in nonpolar solvents like hexanes. | [8] |
| Stability | Boronic acids are generally stable but can be susceptible to protodeboronation, especially under harsh acidic or basic conditions.[5] It is recommended to store the reagent in a cool, dry place. | |
| Safety | May cause skin and eye irritation.[6] It is essential to handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][9] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[9]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.
4.1. Materials and Equipment
-
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃; 1-2 equiv relative to Pd)[12]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Deionized water (if using an aqueous base solution)
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
-
4.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).[13]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). If using a palladium source and a separate ligand, add them sequentially.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[14]
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent (e.g., a mixture of dioxane and water, 4:1 v/v) via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[15]
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst. Consider a pre-catalyst that is more air-stable. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor solubility of reagents | Try a different solvent system, such as DMF or toluene.[16] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve the degassing procedure. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.[5] |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or protic solvents | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction if possible. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Palladium Black | Catalyst decomposition | Use a stabilizing ligand, such as a bulky phosphine ligand, to prevent catalyst aggregation.[17] |
Conclusion
This compound is a highly effective reagent for introducing the trifluoroethoxy-phenyl moiety into organic molecules via the Suzuki-Miyaura cross-coupling reaction. The protocol outlined in this application note provides a robust starting point for a variety of synthetic applications. By understanding the reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products, thereby accelerating research and development in fields such as medicinal chemistry and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 850593-08-7 [chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Elucidating Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the critical role of solvents in Suzuki-Miyaura cross-coupling reactions involving 3-(2,2,2-Trifluoroethoxy)phenylboronic acid. This electron-deficient boronic acid presents unique reactivity challenges and opportunities. By understanding the underlying mechanistic principles, researchers can strategically select solvent systems to optimize reaction yields, minimize side products, and ensure robust and reproducible outcomes. This document moves beyond standard protocols to explain the causal relationships between solvent properties and reaction performance, empowering users to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound and the Overlooked Role of the Solvent
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoroethoxy group imparts unique properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can be crucial for modulating pharmacokinetic and pharmacodynamic profiles.[1] The Suzuki-Miyaura reaction is the premier method for incorporating this moiety into complex molecular architectures due to its functional group tolerance and generally mild conditions.[2]
However, the success of a Suzuki-Miyaura coupling is not solely dependent on the choice of catalyst and base; the solvent plays a multifaceted and often decisive role.[3] It influences the solubility of reagents, the stability of the palladium catalyst, the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and the prevalence of side reactions such as protodeboronation.[4][5] For an electron-deficient substrate like this compound, these solvent effects are particularly pronounced.
The strong electron-withdrawing nature of the trifluoroethoxy group increases the Lewis acidity of the boron center.[1] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation but also renders the C-B bond more susceptible to cleavage by protic solvents (protodeboronation), a common pathway for degradation of electron-deficient boronic acids.[4] Therefore, a rational approach to solvent selection is paramount for maximizing the synthetic utility of this important reagent.
Theoretical Framework: Deconstructing Solvent Effects on the Suzuki-Miyaura Catalytic Cycle
To effectively control the reaction outcome, it is essential to understand how solvents influence each key step of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a sequence of three main steps, each of which can be influenced by the solvent environment.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Solvent Polarity and its Impact
Solvents are broadly classified as polar or non-polar, and polar solvents are further divided into protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., THF, DMF, dioxane).[1]
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF, NMP): These are often the solvents of choice for Suzuki-Miyaura reactions. Their polarity helps to dissolve the organometallic intermediates and inorganic bases. For electron-deficient boronic acids, aprotic conditions are generally favored as they minimize the risk of protodeboronation.[4] Solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be particularly effective for couplings involving electron-poor substrates.[3]
-
Polar Protic Solvents (e.g., Water, Alcohols): While often used in combination with aprotic solvents to aid in dissolving the base, purely protic solvents can be detrimental to electron-deficient boronic acids due to the increased risk of protodeboronation. However, the presence of water is often necessary for the formation of the hydroxide-bridged palladium-boronate intermediate, which is believed to be a key species in the transmetalation step.[6] A judicious balance is therefore required.
The Critical Role of the Base and Solvent Synergy
The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species. The effectiveness of a given base is highly dependent on the solvent system.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These bases are commonly used but have limited solubility in many organic solvents. A co-solvent system, such as dioxane/water or THF/water, is often employed to facilitate their action. Stronger bases like K₃PO₄ and Cs₂CO₃ are often required for challenging couplings, including those with electron-deficient partners, as they can accelerate the transmetalation step.[1]
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally less effective in Suzuki-Miyaura reactions as they are weaker bases and do not promote the formation of the key boronate species as efficiently.
The choice of base and solvent is interconnected. A strong base in a polar aprotic solvent is a common starting point for the coupling of electron-deficient boronic acids.
Experimental Protocols: A Systematic Approach to Solvent Screening
The following protocols provide a framework for the systematic evaluation of solvent effects on the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Degassed deionized water
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
General Procedure for Solvent Screening
This protocol is designed for small-scale reactions in parallel to efficiently screen multiple solvent systems.
Figure 2: Experimental workflow for solvent screening.
Step-by-Step Protocol:
-
Vial Preparation: In a glovebox or under an inert atmosphere, add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), and the internal standard to a series of reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Dioxane, Toluene, THF, DMF, Dioxane/H₂O (10:1), Toluene/H₂O (10:1)). The typical reaction concentration is 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand (if applicable) in the primary solvent being tested. Add the catalyst solution to each vial (e.g., 2 mol% Pd).
-
Reaction: Seal the vials and place them in a preheated reaction block or oil bath (e.g., 80-100 °C). Stir vigorously.
-
Monitoring and Work-up: At specified time points, take an aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the conversion and formation of side products.
-
Data Analysis: After the reaction is complete, calculate the yield of the desired product and quantify the amount of protodeboronated starting material.
Data Interpretation and Solvent Optimization
The results from the solvent screen will provide valuable insights into the optimal conditions for the reaction.
Expected Outcomes in Different Solvent Systems
The following table summarizes the anticipated performance of different solvent systems based on the known chemistry of electron-deficient boronic acids.
| Solvent System | Predominant Polarity | Protic/Aprotic | Expected Yield | Potential for Protodeboronation | Rationale |
| Toluene | Non-polar | Aprotic | Low to Moderate | Low | Poor solubility of the base and intermediates may limit the reaction rate. |
| THF | Polar | Aprotic | Moderate to Good | Low to Moderate | Good general-purpose solvent, but may not be optimal for highly challenging couplings. |
| 1,4-Dioxane | Polar | Aprotic | Good to Excellent | Low to Moderate | Often provides a good balance of solubility and reactivity. A common choice for Suzuki reactions. |
| DMF / NMP | Highly Polar | Aprotic | Good to Excellent | Moderate | The high polarity can stabilize charged intermediates, potentially accelerating the reaction. However, trace water can lead to protodeboronation.[3] |
| Dioxane / H₂O | Polar | Protic/Aprotic Mix | Variable | High | The presence of water can accelerate transmetalation but significantly increases the risk of protodeboronation for this electron-deficient substrate.[4] |
Decision-Making for Optimization
The initial screening results should guide further optimization efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Troubleshooting & Optimization
low yield in Suzuki coupling with 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Troubleshooting Low Yield in Suzuki Coupling with 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice for researchers encountering challenges, specifically low yields, when using electron-deficient boronic acids such as this compound. As Senior Application Scientists, we understand that the nuances of each reaction component are critical to success. This guide is structured to address issues from the ground up, providing not just solutions but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial problems encountered during Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound has resulted in a very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient way to diagnose the issue. Start with the following:
-
Catalyst Activity: The active catalytic species in Suzuki coupling is Palladium(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are from a reliable source and have been stored correctly to prevent deactivation.[1]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is conducted under a consistently inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Reagent Purity and Stoichiometry: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time. Also, ensure the stoichiometry is correct; typically, a slight excess (1.2–1.5 equivalents) of the boronic acid is used.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent.[3] For an electron-deficient boronic acid, a stronger base is often required to facilitate transmetalation.[1] Ensure your base is finely powdered and your solvent is anhydrous if required by the specific conditions.
Q2: I am observing a significant amount of a side product that appears to be the homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction, particularly in the presence of oxygen.[1] This occurs when two molecules of the boronic acid couple with each other, catalyzed by palladium. To minimize this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period (at least 30 minutes).[2]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.
Q3: My main side reaction is protodeboronation of the this compound. How can I prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is a significant issue with electron-deficient arylboronic acids, especially under harsh basic conditions or at elevated temperatures.[4][5] To mitigate this:
-
Use Milder Bases: If possible, switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[4][5][6][7] These are more resistant to protodeboronation and can be used directly in the coupling reaction.
-
Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[5]
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition.[5]
Part 2: In-Depth Troubleshooting Guide for Low Yield with this compound
The electron-withdrawing nature of the 2,2,2-trifluoroethoxy group in this compound significantly impacts its reactivity. This guide provides a detailed breakdown of how to optimize the reaction conditions to overcome the challenges associated with this substrate.
The Challenge: Electron-Deficient Boronic Acids
Electron-deficient boronic acids, like the one , present a specific challenge in the Suzuki-Miyaura catalytic cycle. The rate-limiting step is often the transmetalation , where the organic group is transferred from the boron atom to the palladium center.[8] The electron-withdrawing substituent reduces the nucleophilicity of the aryl group on the boronic acid, making this transfer sluggish. Our troubleshooting strategy will focus on accelerating this key step.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Optimizing the Base
The role of the base in Suzuki coupling is multifaceted; it activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[9][10]
-
Problem: Weak bases may not be sufficient to activate the electron-deficient this compound effectively.
-
Solution: Employ stronger bases. While very strong bases like NaOH can be used, they can also promote side reactions.[3] Moderately strong bases are often a better choice.
| Base | Solvent System | Rationale |
| K₃PO₄ (Potassium Phosphate) | DMF, Dioxane/H₂O, Toluene/H₂O[1][11] | A strong, non-nucleophilic base that is highly effective for electron-deficient boronic acids. Its poor solubility requires vigorous stirring. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, THF, DMF[2][12] | A highly effective base, often providing superior results with challenging substrates due to its higher solubility in organic solvents. |
| K₂CO₃ (Potassium Carbonate) | THF/H₂O, Dioxane/H₂O, DMF[2][3] | A standard, cost-effective choice. It may require higher temperatures to be effective with your substrate. |
Experimental Protocol: Base Screening
-
Setup: In three separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Base Addition: To each vial, add one of the bases to be screened (K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0 equiv.).
-
Inert Atmosphere: Seal the vials and purge with Argon for 10 minutes.
-
Solvent and Reaction: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) and heat the reactions to 90 °C.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
Selecting the Catalyst and Ligand System
The ligand bound to the palladium center is crucial for stabilizing the catalyst and promoting the key steps of the catalytic cycle. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often essential.[13]
-
Problem: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this challenging coupling.
-
Solution: Utilize advanced, sterically hindered, and electron-rich ligands, such as the Buchwald-type biarylphosphine ligands. These ligands accelerate both oxidative addition and reductive elimination.[1]
| Ligand | Recommended Pre-catalyst | Rationale |
| XPhos | XPhos Pd G3 | A highly effective, general-purpose ligand for a wide range of Suzuki couplings, including those with electron-deficient partners.[1] |
| SPhos | SPhos Pd G2 | Particularly useful for sterically hindered substrates. |
| RuPhos | RuPhos Pd G3 | Another excellent choice for challenging couplings, often providing high turnover numbers. |
| P(t-Bu)₃ | Pd₂(dba)₃ | A highly electron-rich and sterically demanding ligand that can be very effective for unreactive substrates, including aryl chlorides, even at room temperature.[14] |
Experimental Protocol: Ligand Screening
-
Setup: In separate reaction vials, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (from the previous screen, 2.0 equiv.), and the palladium source (e.g., Pd₂(dba)₃, 1 mol%).
-
Ligand Addition: To each vial, add a different ligand (e.g., XPhos, SPhos, RuPhos; 2 mol%).
-
Reaction: Proceed as described in the base screening protocol.
-
Analysis: Compare the reaction rates and final yields to determine the optimal ligand.
Modifying the Boronic Acid
If protodeboronation remains a persistent issue, modifying the boronic acid to a more stable form is a robust strategy.
-
Problem: The C-B bond in this compound is susceptible to cleavage.
-
Solution: Convert the boronic acid to its corresponding potassium trifluoroborate salt or a boronate ester. These derivatives are more stable and release the boronic acid in situ under the reaction conditions.[6][7]
Experimental Protocol: Preparation of Potassium Trifluoroborate Salt
-
Dissolution: Dissolve the this compound in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Usage: The resulting salt can be used directly in the Suzuki coupling reaction, typically with a base like K₂CO₃ or Cs₂CO₃.
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Part 3: Summary and Key Takeaways
Successfully performing a Suzuki coupling with the electron-deficient this compound hinges on conditions that accelerate the transmetalation step while minimizing side reactions.
-
Prioritize a Strong Base: Use K₃PO₄ or Cs₂CO₃ to ensure efficient formation of the active borate species.
-
Employ Advanced Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos) are critical for enhancing catalytic activity.
-
Protect if Necessary: If protodeboronation persists, convert the boronic acid to a more stable trifluoroborate salt or boronate ester.
-
Systematic Optimization: Methodically screen bases, ligands, and solvents to identify the optimal conditions for your specific aryl halide partner.
By understanding the underlying mechanistic challenges and applying these targeted troubleshooting strategies, researchers can significantly improve the yield and reliability of Suzuki couplings involving this and other electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support guide for 3-(2,2,2-Trifluoroethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the 3-(2,2,2-trifluoroethoxy) substituent can influence reactivity and lead to specific side reactions. This guide will address these potential issues in a direct question-and-answer format, providing both mechanistic explanations and actionable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired cross-coupled product. What are the likely side reactions?
A1: Low yields in Suzuki-Miyaura reactions involving this compound are often attributed to three primary side reactions:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient arylboronic acids.[1][2]
-
Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl. This can be particularly prevalent with electron-deficient systems and in the presence of oxygen.[3][4]
-
Boroxine Formation: The dehydration of three molecules of the boronic acid to form a cyclic trimeric anhydride. While boroxines can be reactive in Suzuki couplings, their formation can sometimes complicate stoichiometry and reaction kinetics.
This guide will provide detailed troubleshooting for each of these side reactions.
Q2: How does the 3-(2,2,2-trifluoroethoxy) group affect the reactivity of the phenylboronic acid?
A2: The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has several consequences for the reactivity of the boronic acid:
-
Increased Lewis Acidity: The electron-withdrawing group increases the Lewis acidity of the boron atom, which can influence its interaction with bases and the palladium catalyst.
-
Increased Susceptibility to Protodeboronation: Arylboronic acids with electron-withdrawing substituents are more prone to protodeboronation, especially under basic conditions.[1]
-
Potential for Altered Reaction Kinetics: The electronic nature of the substituent can affect the rates of the individual steps in the Suzuki-Miyaura catalytic cycle, such as transmetalation.
Understanding these electronic effects is crucial for optimizing reaction conditions.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
Issue: Significant Protodeboronation Observed
Q: I am observing a significant amount of 1-(2,2,2-trifluoroethoxy)benzene as a byproduct, indicating protodeboronation. How can I minimize this?
A: Protodeboronation is a common challenge with electron-deficient boronic acids. Here are several strategies to mitigate this side reaction:
The rate of protodeboronation is highly dependent on the reaction conditions, particularly the base and solvent system.
| Parameter | Recommended Adjustment | Rationale |
| Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH. | Strong bases in aqueous media can accelerate protodeboronation.[2] |
| Solvent | Employ anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all reagents are dry. | Water is the primary proton source for this side reaction.[2] |
| Temperature | Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. | Higher temperatures can increase the rate of protodeboronation. |
Experimental Protocol: Suzuki-Miyaura Coupling under Anhydrous Conditions
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Converting the boronic acid to a more stable derivative can protect it from protodeboronation. These derivatives then slowly release the boronic acid in situ for the cross-coupling reaction.[2]
-
MIDA Boronates: These are air- and chromatographically stable derivatives that are unreactive under anhydrous basic conditions but are readily hydrolyzed by aqueous base.[5][6]
-
Potassium Trifluoroborates: These salts are generally more stable than the corresponding boronic acids and are competent coupling partners in Suzuki-Miyaura reactions.[7][8]
Experimental Protocol: Preparation of a Potassium Aryltrifluoroborate Salt [7][9]
-
In a flask, dissolve this compound (1.0 equiv.) in methanol.
-
Cool the solution in an ice bath.
-
Add a solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv.) in water portion-wise.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Filter the aqueous slurry, wash the solid with cold water and then a small amount of a cold organic solvent (e.g., diethyl ether), and dry under vacuum to obtain the potassium trifluoroborate salt.
Issue: Significant Homocoupling of the Boronic Acid
Q: My reaction is producing a significant amount of 3,3'-bis(2,2,2-trifluoroethoxy)biphenyl, the homocoupling product. How can I suppress this?
A: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture. Here are some effective strategies to minimize it:
| Parameter | Recommended Adjustment | Rationale |
| Atmosphere | Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or high-purity Nitrogen). | Oxygen can promote the homocoupling pathway.[4] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). | Pd(II) species can directly mediate the homocoupling of boronic acids. If a Pd(II) source is used, a pre-reduction step or the addition of a reducing agent can be beneficial.[3] |
| Additives | Consider the addition of a mild reducing agent, such as potassium formate. | This can help to maintain the palladium in its active Pd(0) state and suppress oxidative pathways leading to homocoupling.[3] |
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask and thoroughly degas the solids by subjecting them to several vacuum/inert gas cycles.
-
Add a thoroughly degassed solvent (e.g., by sparging with argon for 30 minutes).
-
Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Heat the reaction to the desired temperature and monitor its progress.
Issue: Formation of Boroxine
Q: I've noticed that my this compound seems to lose water upon storage or in solution, likely forming the boroxine. Is this a problem for my Suzuki-Miyaura reaction?
A: The formation of the boroxine, a cyclic trimeric anhydride, is a common and often reversible dehydration process for boronic acids. In many cases, the boroxine is still a competent coupling partner in Suzuki-Miyaura reactions.
-
Reactivity of Boroxines: Boroxines can hydrolyze in situ back to the boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions. In anhydrous conditions, they can sometimes react directly.
-
Stoichiometry: The primary concern with boroxine formation is the change in molecular weight and stoichiometry. If a significant portion of your starting material has converted to the boroxine, using the molecular weight of the boronic acid for your calculations will be inaccurate.
-
Mitigation: To ensure reproducibility, you can either:
-
Use freshly opened or purified boronic acid.
-
Intentionally form the boroxine by azeotropic distillation with a solvent like toluene and use it as the starting material with the appropriate molecular weight.
-
Ensure your reaction conditions contain sufficient water to hydrolyze the boroxine back to the boronic acid.
-
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from 3-(2,2,2-Trifluoroethoxy)phenylboronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2,2,2-trifluoroethoxy)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in purifying the products of reactions involving this versatile reagent. The unique properties of the trifluoroethoxy group can present specific challenges during purification, and this resource aims to equip you with the knowledge to overcome them effectively.
I. Understanding the Chemistry: Common Reactions and Purification Theory
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide.[2]
The trifluoroethoxy substituent, while often beneficial for the pharmacological properties of the final product, can influence the polarity and reactivity of the molecule, necessitating tailored purification strategies. Boronic acids and their derivatives are known to be challenging to purify due to their propensity to form boroxines (trimeric anhydrides) upon dehydration and their interaction with silica gel in chromatography.[3][4]
Core Purification Principles for Boronic Acid Derivatives:
-
Chromatography: While standard silica gel chromatography can be problematic, techniques like reverse-phase chromatography or using deactivated silica can be effective.[5][6]
-
Crystallization: When feasible, recrystallization is a powerful technique for obtaining highly pure material.[7]
-
Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited through pH-controlled extractions to separate it from neutral organic impurities.[7][8]
-
Derivatization: Conversion to a more easily purified derivative, such as a diethanolamine adduct or a pinacol ester, followed by regeneration of the boronic acid, is a common strategy.[6][9]
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of products from reactions involving this compound.
Problem 1: Product Streaking or Tailing on Silica Gel TLC/Column Chromatography
Question: My product, derived from a Suzuki coupling using this compound, streaks badly on my silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?
Answer:
This is a frequent issue when purifying boronic acids and their derivatives on silica gel.[6] The acidic nature of the boronic acid group can lead to strong interactions with the slightly acidic silica surface, causing the streaking you're observing. The trifluoroethoxy group can also contribute to this by altering the compound's polarity.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution | Scientific Rationale |
| Strong interaction with silica gel | 1. Deactivate the silica: Prepare a slurry of silica gel with your eluent containing 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) before packing the column.[5] 2. Use an alternative stationary phase: Consider using neutral alumina or C18 reverse-phase silica.[5][7] | Triethylamine will neutralize the acidic sites on the silica, reducing the strong adsorption of your compound. Acetic acid can help by competing for binding sites. Alumina and C18 offer different selectivity and may not interact as strongly with your compound. |
| Presence of highly polar impurities | 1. Perform an acid-base wash: Before chromatography, dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted boronic acid. Then wash with a mild aqueous acid (e.g., 1M HCl) to remove basic impurities. 2. Form a diethanolamine adduct: This can selectively precipitate the boronic acid-containing compounds, leaving non-boronic acid impurities in solution.[6][9] | This liquid-liquid extraction technique leverages the acidic or basic nature of impurities to move them into the aqueous phase, simplifying the subsequent chromatographic separation. Derivatization changes the physical properties of the target compound, allowing for purification by precipitation. |
| Inappropriate eluent system | Optimize your eluent: Systematically screen different solvent systems with varying polarities. For reverse-phase chromatography, a gradient of water/acetonitrile or water/methanol is typically used. | A well-chosen eluent will effectively compete with the stationary phase for your compound, leading to better migration and separation. |
Problem 2: Contamination with Boronic Acid Homocoupling Byproduct
Question: My final product is contaminated with a significant amount of a byproduct that appears to be the homocoupling product of this compound. How can I minimize its formation and remove it?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[10][11] This reaction results in a symmetrical biaryl compound derived from two molecules of the boronic acid.
Minimizing Formation:
-
Thoroughly Degas Your Reaction: Before adding your palladium catalyst, ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
Use a High-Quality Palladium Catalyst: Ensure your catalyst is active and not partially oxidized. Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes be advantageous over in-situ reduction of a Pd(II) source.[1]
Removal Strategies:
| Purification Technique | Step-by-Step Protocol | Rationale |
| Crystallization | 1. Dissolve the crude product in a minimal amount of a suitable hot solvent. 2. Slowly cool the solution to allow for the selective crystallization of your desired product or the homocoupling byproduct. 3. Filter and wash the crystals with a small amount of cold solvent. | The desired product and the homocoupling byproduct will likely have different solubilities, allowing for their separation by crystallization. |
| Preparative HPLC | 1. Develop an analytical HPLC method that shows good separation between your product and the homocoupling byproduct. 2. Scale up the method to a preparative HPLC system. | HPLC offers high resolving power and is often the most effective method for separating closely related compounds. |
Problem 3: Product Fails to Crystallize and "Oils Out"
Question: I'm trying to recrystallize my final product, but it keeps "oiling out" instead of forming crystals. What can I do?
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is often due to the presence of impurities that disrupt the crystal lattice formation or because the chosen solvent system is not optimal.
Troubleshooting Steps:
-
Enhance Purity: The first step is to ensure your material is as pure as possible before attempting crystallization. Try purifying a small sample by column chromatography first.
-
Solvent Screening:
-
Single Solvent: Test a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
-
Slow Cooling: Avoid rapid cooling (e.g., placing the flask in an ice bath immediately). Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles generated can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a Suzuki reaction using this compound?
A1: Besides the desired cross-coupled product, common byproducts include:
-
Homocoupling product: As discussed in the troubleshooting section, this results from the coupling of two molecules of the boronic acid.[10][11]
-
Protodeboronation product: This is where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and avoiding strong acids.[5]
-
Unreacted starting materials: Incomplete reactions will leave behind the starting boronic acid and the organohalide.
-
Boroxine: The trimeric anhydride of the boronic acid can form, especially if the starting material is old or has been exposed to moisture.[3]
Q2: Can I use an acid-base extraction to purify my final product if it no longer contains the boronic acid group?
A2: Yes, this can be an effective way to remove unreacted this compound. After the reaction, you can dissolve the crude mixture in an organic solvent and wash it with a mild aqueous base (e.g., sodium bicarbonate solution). The boronic acid will be deprotonated and move into the aqueous layer, while your neutral organic product remains in the organic layer.
Q3: Are there any special handling precautions for this compound?
A3: Like most boronic acids, it is a solid that is generally stable and easy to handle.[4] However, it is good practice to store it in a cool, dry place to minimize dehydration to the boroxine. It is also advisable to handle it in a well-ventilated area or a fume hood.
IV. Experimental Workflows & Diagrams
Workflow for Purification via Acid-Base Extraction Followed by Chromatography
Caption: General purification workflow for Suzuki reaction products.
Decision Tree for Troubleshooting Purification
Caption: Decision tree for troubleshooting common purification problems.
V. References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate.
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit.
-
Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
-
Technical Support Center: Purification of Air-Sensitive Organoboron Compounds - Benchchem. (n.d.). BenchChem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.). Oxford Academic.
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025). ResearchGate.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025). Reddit.
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange.
-
(PDF) Boronate Affinity Chromatography - ResearchGate. (n.d.). ResearchGate.
-
Phenylboronic acid - Wikipedia. (n.d.). Wikipedia.
-
Efficiently self-healing boronic ester crystals - RSC Publishing. (2020). RSC Publishing.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
-
Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1 | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
-
The chromatography of RNA and oligoribonucleotides on boronate-substituted agarose and polyacrylamide - PubMed. (1980). PubMed.
-
This compound (Cas 850593-08-7) - Parchem. (n.d.). Parchem.
-
This compound AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). PMC.
-
This compound AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.). Drug Development and Delivery.
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Wiley-VCH.
-
Challenges in downstream purification of advanced therapies. (2022). European Pharmaceutical Review.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.). MDPI.
-
This compound AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
-
Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem. (n.d.). PubChem.
-
Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols - PubMed. (2020). PubMed.
-
This compound - Analytical Chemical Products - Alfa Chemistry. (n.d.). Alfa Chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Debromination in Suzuki Coupling with Fluorinated Boronic Acids
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with a common but problematic side reaction: the debromination of aryl bromide starting materials, particularly when using electron-deficient fluorinated boronic acids.
This guide provides in-depth, mechanism-driven troubleshooting strategies and practical, step-by-step protocols to help you maximize the yield of your desired coupled product and minimize reaction impurities.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of a Suzuki coupling reaction?
A1: Debromination, also known as hydrodebromination or reductive dehalogenation, is a frequent side reaction in Suzuki-Miyaura coupling. In this process, the bromine atom of the aryl bromide starting material is replaced by a hydrogen atom, leading to an undesired arene byproduct.[1][2] This side reaction reduces the overall yield of the desired biaryl product and introduces a significant purification challenge, as the debrominated byproduct often has similar chromatographic properties to the starting material.
Q2: Why does this side reaction seem more prevalent when I use fluorinated boronic acids?
A2: This is a critical observation. Fluorinated boronic acids, especially those with multiple fluorine substituents (e.g., difluoro- or trifluoromethylphenyl boronic acids), are electron-deficient. This electronic property can slow down the transmetalation step in the Suzuki catalytic cycle.[3] The transmetalation is where the organic group from the boronic acid is transferred to the palladium center. If this step is slow, the lifetime of the key Ar-Pd(II)-Br intermediate is extended. This prolonged lifetime provides a larger kinetic window for competing side reactions, like debromination, to occur. Furthermore, some studies have noted that reactions involving fluorinated substrates can be susceptible to hydrodehalogenation, with potential hydrogen sources including residual water in the reaction.[4][5]
Q3: What is the primary mechanistic cause of debromination?
A3: The dominant pathway for debromination involves the formation of a palladium-hydride (Pd-H) species.[1][2] After the initial oxidative addition of your aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex is formed.[6][7] Instead of proceeding to transmetalation, this complex can react with a hydride source. The subsequent reductive elimination of Ar-H yields the debrominated byproduct and regenerates the Pd(0) catalyst, which can continue this unwanted cycle.[2] Sources of the hydride can include bases (especially alkoxides), solvents (like alcohols), or even water under certain conditions.[2][4][5]
In-Depth Troubleshooting Guides
Problem 1: My main byproduct is the debrominated starting material. How do I diagnose the source of the issue?
This is the classic symptom of competitive hydrodebromination. The key is to systematically evaluate the reaction components that could be generating the destructive palladium-hydride species or slowing down the desired productive cycle.
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to understand the catalytic cycles at play. The desired Suzuki coupling pathway competes directly with the debromination pathway, often branching from the same palladium intermediate.
Caption: Competing Suzuki and Debromination catalytic cycles.
A logical troubleshooting workflow involves methodically adjusting parameters to favor the desired Suzuki cycle over the debromination pathway.
Caption: A logical workflow for troubleshooting debromination.
Problem 2: My protocol works for simple aryl boronic acids, but fails with fluorinated ones. How do I adapt my conditions?
This is a direct consequence of the slower transmetalation kinetics associated with electron-deficient boronic acids.[3] Your goal is to accelerate the transmetalation step so it can outcompete the debromination pathway.
Strategies:
-
Choice of Base is Critical: The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation, but it can also be a source of the unwanted hydride.[8][9]
-
Avoid: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) in the presence of water or alcohol, which can readily generate hydride species.[2]
-
Favor: Milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be highly effective, as the cesium cation can promote the desired reaction pathway.[1]
-
-
Ligand Selection: The ligand dictates the steric and electronic environment around the palladium center and is arguably the most important variable to screen.
-
Goal: Use a ligand that accelerates reductive elimination and facilitates transmetalation.
-
Recommendation: Screen a panel of bulky, electron-rich phosphine ligands.[7] Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are industry standards for challenging couplings because they promote the formation of highly active, low-coordinate L₁Pd(0) species that accelerate both oxidative addition and reductive elimination.[10]
-
-
Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst. Buchwald's G3 or G4 pre-catalysts, for example, are designed for rapid and clean generation of the active L₁Pd(0) catalyst, which can minimize side reactions.[11]
Problem 3: Can you provide a general screening protocol to minimize debromination?
Absolutely. A systematic approach is the best way to solve this problem for your specific substrate combination. This protocol uses a 96-well plate format for high-throughput screening but can be adapted for individual vials.
Experimental Protocol: Ligand and Base Screening
Objective: To identify the optimal ligand and base combination that minimizes the ratio of debrominated byproduct (Ar-H) to the desired product (Ar-Ar').
Reagents & Equipment:
-
Your aryl bromide (Ar-Br)
-
Your fluorinated boronic acid (F-Ar'-B(OH)₂)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Screening ligands (e.g., SPhos, XPhos, RuPhos, P(tBu)₃)
-
Screening bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
96-well plate with sealing mat or reaction vials
-
Automated liquid handler or manual pipettes
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation (Inside a glovebox):
-
Prepare a stock solution of your aryl bromide in the chosen solvent.
-
Prepare a stock solution of your fluorinated boronic acid.
-
Prepare a stock solution of the palladium pre-catalyst.
-
Prepare separate slurry suspensions of each base in the solvent.
-
-
Reaction Plate Setup:
-
To each well of the 96-well plate, add the stock solutions of the aryl bromide (e.g., 0.1 mmol), fluorinated boronic acid (e.g., 0.15 mmol, 1.5 equiv.), and palladium pre-catalyst (e.g., 0.002 mmol, 2 mol%).
-
Add the appropriate ligand if not using an integrated pre-catalyst (maintain a Pd:Ligand ratio of 1:2).
-
Dispense the different base slurries into designated wells (e.g., 0.3 mmol, 3.0 equiv.).
-
Seal the plate securely with a sealing mat.
-
-
Reaction Execution:
-
Remove the plate from the glovebox and place it on a pre-heated shaker block (e.g., 80 °C).
-
Allow the reactions to proceed for a set time (e.g., 12-18 hours).
-
-
Workup and Analysis:
-
After cooling to room temperature, unseal the plate.
-
Quench each well with a small amount of water.
-
Add a larger volume of a suitable organic solvent (e.g., Ethyl Acetate) and an internal standard.
-
Seal and shake vigorously to extract the products.
-
Centrifuge the plate to separate the layers.
-
Analyze the organic layer of each well by LC-MS.
-
-
Data Interpretation:
-
Determine the ratio of the desired product peak area to the debrominated byproduct peak area for each condition.
-
Organize the data in a table to clearly identify the most successful conditions.
-
Data Summary Table Example
| Condition | Ligand | Base | Solvent | Product:Debromination Ratio (by LC-MS Area) |
| 1 | SPhos | K₃PO₄ | Dioxane | 95 : 5 |
| 2 | SPhos | Cs₂CO₃ | Dioxane | 92 : 8 |
| 3 | XPhos | K₃PO₄ | Dioxane | 98 : 2 |
| 4 | XPhos | Cs₂CO₃ | Dioxane | 96 : 4 |
| 5 | P(tBu)₃ | K₃PO₄ | Toluene | 85 : 15 |
| 6 | PPh₃ (Control) | K₂CO₃ | Dioxane/H₂O | 60 : 40 |
This systematic approach provides clear, actionable data to select the optimal conditions for your specific substrates, moving your project forward efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Reaction Troubleshooting for 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(2,2,2-Trifluoroethoxy)phenylboronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use, with a particular focus on palladium-catalyzed cross-coupling reactions.
Introduction: Understanding the Reagent
This compound is a valuable building block in modern organic synthesis. The presence of the electron-withdrawing 3-(2,2,2-trifluoroethoxy) group significantly influences the electronic properties of the phenylboronic acid moiety. This can be advantageous, potentially leading to enhanced reaction rates and modified selectivity in cross-coupling reactions compared to non-fluorinated analogs. However, these electronic effects also introduce specific challenges that can lead to low yields, reaction stalling, and catalyst deactivation. This guide will help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the most common initial checks?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the foundational parameters is crucial. Before delving into complex mechanistic problems, verify the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvent is properly degassed.
-
Reagent Purity and Stability: Verify the purity of all reagents. Boronic acids can degrade over time, particularly if exposed to moisture.
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so harsh as to cause degradation of your starting materials or the product.
Q2: I observe a black precipitate in my reaction mixture. What does this indicate?
A2: The formation of a black precipitate is a strong visual indicator of catalyst deactivation. This is often "palladium black," which is aggregated, inactive palladium metal.[2] This precipitation signifies that the palladium catalyst has fallen out of the catalytic cycle. The root cause can range from ligand degradation to the presence of oxygen.
Q3: Can the 3-(2,2,2-trifluoroethoxy) group itself cause problems?
A3: While highly beneficial for modulating electronic properties, the trifluoroethoxy group introduces considerations. The strong electron-withdrawing nature of this group increases the Lewis acidity of the boron center. This can be beneficial for the transmetalation step in the catalytic cycle. However, electron-deficient arylboronic acids can be more susceptible to protodeboronation under certain conditions.[3] While there is no direct evidence of the trifluoroethoxy group degrading and releasing fluoride to poison the catalyst under typical Suzuki conditions, it is a theoretical possibility that warrants consideration in cases of persistent reaction failure.
Q4: What is protodeboronation and is it a concern with this specific boronic acid?
A4: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without forming the desired product. Electron-deficient arylboronic acids can be prone to this side reaction, especially in the presence of water and certain bases. Given the electron-withdrawing nature of the trifluoroethoxy group, minimizing protodeboronation should be a key consideration in your experimental design.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: Reaction Stalls or Incomplete Conversion
Q: My reaction starts, but TLC/LC-MS analysis shows that the starting materials are no longer being consumed after a certain point, leaving significant unreacted aryl halide. What is happening?
A: This is a classic sign of catalyst deactivation during the reaction. The initial turnover is successful, but the catalyst is gradually rendered inactive.
Potential Causes & Solutions:
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Consider switching to more robust, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) which are known to stabilize the palladium center.
-
-
Palladium Agglomeration: The active monoligated Pd(0) species can be unstable and aggregate into inactive palladium black.
-
Solution: Adjust the ligand-to-palladium ratio. A slight excess of the ligand can help to stabilize the active catalytic species. Also, ensure adequate stirring to maintain a homogenous reaction mixture.
-
-
Product Inhibition: In some cases, the biaryl product can coordinate more strongly to the palladium center than the starting materials, effectively inhibiting further catalytic cycles.
-
Solution: This is a more challenging issue to resolve. Lowering the reaction concentration may sometimes help. If product inhibition is suspected, a change in ligand or solvent system may be necessary to alter the coordination properties of the palladium complex.
-
Troubleshooting Workflow for Stalled Reactions
References
Technical Support Center: Improving Reaction Kinetics of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the reaction kinetics of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the trifluoroethoxy group can present unique challenges, and this resource will help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is sluggish or showing low to no yield. What are the primary factors to investigate?
A1: When encountering poor performance in a Suzuki coupling with this electron-deficient boronic acid, a systematic evaluation of key reaction parameters is crucial. The primary suspects are often related to catalyst activity, inefficient transmetalation, and the stability of the boronic acid itself.[1][2]
Start by assessing the following:
-
Catalyst and Ligand Integrity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step. The choice of ligand is also critical; for electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[3]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[1][4] It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[5]
-
Base and Solvent Selection: The base plays a multifaceted role in the Suzuki reaction, including the formation of the active boronate species.[6][7][8] For electron-deficient boronic acids, a stronger base is often required to enhance nucleophilicity and promote transmetalation.[1][2] The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[9]
Q2: I'm observing significant decomposition of my this compound, likely through protodeboronation. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for electron-deficient boronic acids, especially under basic aqueous conditions.[1][4][10] The trifluoroethoxy group exacerbates this issue.
Strategies to mitigate protodeboronation include:
-
Use of Milder or Anhydrous Bases: Strong bases in the presence of water can accelerate the cleavage of the C-B bond.[2] Consider switching to milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[11] Alternatively, employing anhydrous conditions with a base like potassium phosphate (K₃PO₄) can significantly reduce this side reaction.[1]
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K), is a highly effective strategy.[2][11] These derivatives act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing decomposition.[12][13]
-
Lowering the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[2] Running the reaction at the lowest effective temperature is a prudent approach.[9]
Q3: The electron-withdrawing trifluoroethoxy group seems to be slowing down the transmetalation step. How can I accelerate it?
A3: The electron-withdrawing nature of the trifluoroethoxy group reduces the nucleophilicity of the phenyl ring, which can indeed lead to a sluggish transmetalation step.[1] This is a critical step where the organic group is transferred from the boron atom to the palladium center.[6]
To enhance the rate of transmetalation:
-
Employ a Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often necessary to form the more nucleophilic boronate "ate" complex, which facilitates the transfer to the palladium catalyst.[1][2][14]
-
Optimize the Ligand: Bulky, electron-rich ligands, such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can accelerate the transmetalation step.[1][6] These ligands increase the electron density on the palladium center, making it more receptive to the transmetalation process.
-
Consider Additives: In some cases, the addition of water to an anhydrous solvent system (e.g., dioxane/water) can facilitate the formation of the active boronate species and improve reaction rates.[2]
Q4: Are there specific catalyst systems that are particularly effective for coupling electron-deficient boronic acids like this one?
A4: Yes, certain catalyst systems are better suited for challenging substrates. For electron-deficient boronic acids, palladium precatalysts that rapidly form the active Pd(0) species are advantageous.[15]
Recommended catalyst systems include:
-
Buchwald Precatalysts: Precatalysts like XPhos Pd G3 or SPhos Pd G3 are highly effective. They are designed to generate the active monoligated Pd(0) species quickly, even at room temperature, which can be crucial for unstable boronic acids.[15]
-
Pd(0) Sources with Bulky Ligands: Using a direct Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich ligand such as P(t-Bu)₃ can be very effective, particularly for coupling with less reactive aryl chlorides.[16]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also excellent choices. NHCs are strong sigma-donors and can be more stable than some phosphine ligands under certain reaction conditions.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when working with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium catalyst.[11]- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[2]- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[11] |
| Inefficient Ligand | - For electron-deficient boronic acids, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]- Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2).[11] |
| Ineffective Base | - The base may be too weak or insoluble.[11]- Screen stronger, finely powdered bases (e.g., K₃PO₄, Cs₂CO₃).[1][2]- Ensure vigorous stirring, especially in biphasic systems.[1] |
| Poor Solubility | - Ensure all starting materials are soluble in the chosen solvent system.[9]- Consider solvent mixtures like dioxane/water or THF/water.[9] |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents before use.[5]- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5] |
Problem 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Steps |
| Harsh Basic Conditions | - Switch to a milder base like K₂CO₃ or KF.[1][2]- Use a stoichiometric amount of base. |
| Presence of Water | - Employ strictly anhydrous conditions with a base like K₃PO₄.[1]- If water is necessary, use the minimum amount required. |
| High Reaction Temperature | - Reduce the reaction temperature. This may require longer reaction times.[2] |
| Boronic Acid Instability | - Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2][11] This "slow-release" strategy minimizes the concentration of the free boronic acid.[12] |
Problem 3: Sluggish Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Slow Transmetalation | - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to increase the nucleophilicity of the boronic acid.[1][2]- Employ a more electron-rich and bulky ligand (e.g., XPhos, SPhos) to accelerate the catalytic cycle.[1] |
| Steric Hindrance | - If either coupling partner is sterically hindered, use a catalyst system known to be effective for bulky substrates, such as those with Buchwald-type ligands.[1] |
| Low Temperature | - Gradually increase the reaction temperature while monitoring for decomposition.[2][5] Microwave heating can sometimes be beneficial for accelerating sluggish reactions.[5] |
| Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[11] |
Problem 4: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Oxygen in Reaction | - Ensure rigorous degassing of solvents and a strictly inert atmosphere.[4] |
| Pd(II) Species Present | - The presence of Pd(II) can promote homocoupling. Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can mitigate this.[4] |
| Excess Boronic Acid | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[5] |
| Slow Reaction Kinetics | - By optimizing the main reaction pathway (see "Sluggish Reaction Rate"), the relative rate of homocoupling can be reduced. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)
-
Degassed water (if using a biphasic system)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system (e.g., Dioxane/H₂O 10:1), add the organic solvent first, followed by the water.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (start with 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for the Preparation of the Pinacol Ester Derivative
This protocol can be used to generate a more stable form of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Reaction flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction flask, add the boronic acid, pinacol, and anhydrous solvent.
-
Water Removal: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected azeotropically. Alternatively, the reaction can be stirred at room temperature over molecular sieves.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues with the reaction.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Reactions with Electron-Withdrawing Groups
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient substrates. Here, we move beyond standard protocols to provide in-depth, mechanistically-grounded troubleshooting advice to help you overcome common hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the impact of electron-withdrawing groups (EWGs) on Suzuki-Miyaura couplings.
Q1: My reaction with an electron-deficient aryl halide is failing. I thought electron-withdrawing groups were supposed to make it easier?
A: You are correct in your understanding of the fundamental mechanism. An electron-withdrawing group on the aryl halide (the electrophilic partner) significantly accelerates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2][3][4] If your reaction is failing, the issue is almost certainly not with oxidative addition. You should investigate other components of the reaction:
-
Boronic Acid Partner: Is your boronic acid or ester partner electron-rich or also electron-deficient? A mismatch can create challenges.
-
Catalyst Deactivation: The formation of palladium black can indicate catalyst agglomeration and deactivation.[5]
-
Base or Ligand Choice: The conditions may be unsuitable for the subsequent transmetalation or reductive elimination steps.[6]
Q2: Why is my reaction yield so low when using an electron-deficient boronic acid?
A: This is a very common and expected challenge. Electron-withdrawing groups on the boronic acid (the nucleophilic partner) decrease the electron density on the aryl ring, making it less nucleophilic. This directly slows down the transmetalation step, where the organic group is transferred from boron to palladium.[6][7] Furthermore, these boronic acids are often more susceptible to decomposition pathways, most notably protodeboronation.[8][9]
Q3: What is protodeboronation and why is it a major problem with electron-deficient boronic acids?
A: Protodeboronation is a detrimental side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[8] Electron-withdrawing groups increase the Lewis acidity of the boron atom, making the C-B bond more polarized and susceptible to this cleavage.[10][11] This effectively destroys your nucleophile, leading to low yields and the formation of arene byproducts.
Q4: To combat instability, should I use an electron-deficient boronic acid or a corresponding boronic ester (e.g., pinacol, MIDA)?
A: While boronic acids are generally more reactive, their instability is a major drawback in this context.[4] For electron-deficient systems, using a more stable boronic ester is a highly recommended strategy.[2][8] These "masked" reagents offer several advantages:
-
Increased Stability: They are significantly more resistant to protodeboronation.[8]
-
Slow Release: MIDA (N-methyliminodiacetic acid) boronates, in particular, are designed to slowly release the active boronic acid under basic aqueous conditions. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition while still allowing productive coupling.[12]
-
Improved Handling: Boronic esters are often crystalline, shelf-stable solids that are easier to purify and handle than the corresponding boronic acids.
Q5: What are the first two things I should change if my reaction with an electron-deficient boronic acid is not working?
A: If you are observing low conversion, the primary suspect is a sluggish transmetalation step. The two most effective changes to address this are:
-
Switch to a Stronger Base: Move from common bases like sodium carbonate (Na₂CO₃) to stronger, more effective options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Stronger bases more effectively generate the anionic "ate" complex, which is the active species in transmetalation.[13]
-
Employ a Bulky, Electron-Rich Ligand: Use modern biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[6] These ligands accelerate the reductive elimination step and stabilize the palladium center, increasing the overall catalytic turnover and preventing catalyst decomposition.[3][14]
Troubleshooting Guides & Mechanistic Insights
This section provides structured workflows for tackling specific experimental failures, grounded in the mechanistic realities of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: The Role of Electronics
The reaction proceeds through three key steps: Oxidative Addition (OA), Transmetalation (TM), and Reductive Elimination (RE). The electronic nature of your substrates has a profound and often opposing effect on these steps.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of electronic groups.
Problem 1: Low Yield or Stalled Reaction with an Electron-Deficient Boronic Acid
This is the most common failure mode. The cause is almost always a slow transmetalation step, often compounded by protodeboronation.
Caption: Troubleshooting workflow for reactions with electron-deficient boronic acids.
Detailed Action Plan:
-
Base Selection: The role of the base is to form the tetracoordinate boronate species [R-B(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid.[13] Stronger bases like K₃PO₄ create a higher equilibrium concentration of this active species, directly accelerating transmetalation.
-
Ligand Choice: While electron-rich ligands are known to accelerate oxidative addition, they are also crucial for promoting the final reductive elimination step.[14][15] For challenging substrates, ligands from the Buchwald (SPhos, XPhos, RuPhos) or Nolan (N-heterocyclic carbenes, NHCs) families are industry standards.[6] They provide the necessary steric bulk and electronic properties to drive the reaction to completion.
-
Solvent & Temperature: Increasing the thermal energy can overcome the activation barrier of a slow step. Solvents like 1,4-dioxane, toluene, or DMF are suitable for higher temperatures (80-120 °C).[6] Ensure your solvent is properly degassed to prevent oxygen-induced side reactions like homocoupling.[1]
-
Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are designed for robust and reliable generation of the active Pd(0) catalyst in situ, avoiding issues with incomplete catalyst activation that can occur with older sources like Pd(OAc)₂.[6]
Problem 2: Substrate Combination Issues (Electronic Mismatch)
Not all substrate pairings are created equal. The electronic properties of both the aryl halide and the boronic acid must be considered together.
Caption: Logic map for Suzuki-Miyaura substrate pairing based on electronics.
| Aryl Halide (Ar-X) | Boronic Acid (Ar-B(OH)₂) | Key Challenge | Recommended Strategy |
| Electron-Withdrawing | Electron-Donating | Easiest Case | Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often suffice. |
| Electron-Withdrawing | Electron-Withdrawing | Slow Transmetalation | Use strong base (K₃PO₄) and an electron-rich, bulky ligand (XPhos).[6] |
| Electron-Donating | Electron-Donating | Slow Oxidative Addition | Use a highly active, electron-rich ligand (RuPhos, cataCXium® A) to accelerate OA.[3] |
| Electron-Donating | Electron-Withdrawing | Most Difficult Case | Requires a highly active system: Buchwald G3/G4 precatalyst, potent ligand (XPhos, RuPhos), strong base (K₃PO₄/Cs₂CO₃), and higher temperatures.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Coupling an Aryl Halide with an Electron-Deficient Boronic Acid
This protocol utilizes a modern Buchwald precatalyst and conditions optimized to overcome slow transmetalation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80–110 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stabilization of a Sensitive Boronic Acid via Diethanolamine Adduct Formation
This procedure protects boronic acids prone to protodeboronation, creating a more stable solid that can be used directly in couplings.[6]
-
Dissolution: In a glass vial, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.
-
Precipitation: A white precipitate of the diethanolamine adduct will typically form within minutes. Continue stirring the slurry for 15-30 minutes to ensure complete formation.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum. The resulting stable adduct can be stored and weighed out for direct use in Suzuki-Miyaura reactions, typically with protic solvents.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aablocks.com [aablocks.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Homocoupling of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning a common challenge in Suzuki-Miyaura cross-coupling reactions: the homocoupling of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid. The electron-withdrawing nature of the trifluoroethoxy group can render this boronic acid susceptible to this undesired side reaction, leading to reduced yields of the desired cross-coupled product and purification challenges.
Understanding the Challenge: Why Does Homocoupling Occur?
Homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react to form a symmetrical biaryl. In the context of your work, this would be the formation of 3,3'-bis(2,2,2-trifluoroethoxy)biphenyl. This reaction is primarily promoted by two key factors: the presence of oxygen and the involvement of palladium(II) species.
Oxygen in the reaction mixture can oxidize the active palladium(0) catalyst to palladium(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This process competes with the desired cross-coupling catalytic cycle.[1]
Electron-deficient arylboronic acids, such as this compound, can be particularly prone to homocoupling.[2] The electron-withdrawing trifluoroethoxy group increases the Lewis acidity of the boron center, which can influence the rates of the various steps in both the desired and undesired reaction pathways.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you might encounter during your experiments in a practical question-and-answer format.
Q1: I am observing a significant amount of the homocoupled byproduct in my reaction. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of oxygen in your reaction setup.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key promoter of the homocoupling side reaction. Even trace amounts of oxygen can have a significant impact.
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous degassing of your solvent and reaction mixture is critical. There are two primary methods for this:
-
Sparging with an Inert Gas: Bubble an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes before adding the catalyst. Maintaining a positive pressure of the inert gas throughout the reaction is also recommended.
-
Freeze-Pump-Thaw Cycles: For more sensitive reactions, performing three to four freeze-pump-thaw cycles on your reaction mixture (before adding the catalyst) is a highly effective method for removing dissolved oxygen.
Q3: I am using a Pd(II) precatalyst, like Pd(OAc)₂, and still see homocoupling despite degassing. Why is this happening?
A3: When you use a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. This reduction can sometimes be slow or incomplete, leaving residual Pd(II) that can directly engage in the homocoupling pathway.[1] To mitigate this, consider the following:
-
Use of a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can often minimize the homocoupling that occurs during the initial phase of the reaction.
-
Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent, such as potassium formate, has been shown to facilitate the reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle, thereby suppressing homocoupling.[2]
Q4: Can my choice of base influence the extent of homocoupling?
A4: Yes, the choice of base is crucial. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can lead to side reactions. For electron-deficient boronic acids, it is often beneficial to screen a few different bases. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄), are often good starting points.[4] The base's role is to form the more nucleophilic boronate species, facilitating the transmetalation step of the desired reaction.
Q5: Are there specific ligands that are better at minimizing homocoupling for electron-deficient boronic acids?
A5: The use of bulky, electron-rich phosphine ligands is generally recommended. These ligands can promote the desired reductive elimination step to form the cross-coupled product and can also help to stabilize the Pd(0) state, making it less susceptible to oxidation. Ligands such as SPhos and XPhos have shown excellent performance in challenging Suzuki couplings, including those with electron-deficient partners.[5][6]
Q6: Besides homocoupling, I am also seeing dehalogenation of my aryl halide starting material. Are these issues related?
A6: Dehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is another common side reaction. While mechanistically distinct from homocoupling, the conditions that favor one can sometimes influence the other. Dehalogenation often arises from the formation of a palladium-hydride (Pd-H) species. This can be influenced by the base and solvent system. Optimizing your conditions to favor the desired cross-coupling, such as by using a more active catalyst system that promotes rapid oxidative addition and transmetalation, can help to minimize both homocoupling and dehalogenation.[4]
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Caption: The catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic pathway for the undesired homocoupling of the boronic acid.
Recommended Experimental Protocols
The following protocols are designed to provide a robust starting point for minimizing the homocoupling of this compound.
Protocol 1: Using a Pd(0) Precatalyst and a Bulky Phosphine Ligand
This protocol is recommended for initial attempts to suppress homocoupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely powdered
-
Degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask under a counterflow of inert gas (argon or nitrogen).
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Modern Palladacycle Precatalyst
Modern palladacycle precatalysts are often highly active and can lead to faster reactions at lower temperatures, which can also help to minimize side reactions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
Degassed toluene (5 mL)
Procedure:
-
To a reaction vial, add the aryl halide, this compound, Cs₂CO₃, and the XPhos Pd G3 precatalyst.
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen).
-
Add the degassed toluene via syringe.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as in Protocol 1.
Data Summary Table: Key Parameters and Their Impact
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), a key catalyst for homocoupling.[3] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern palladacycle (e.g., XPhos Pd G3) | Avoids issues with incomplete in-situ reduction of Pd(II) sources.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination of the desired product and stabilizes the Pd(0) catalyst.[5][6] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Effectively promotes transmetalation without causing excessive side reactions.[4] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., dioxane, toluene) | Minimizes protodeboronation and ensures a low oxygen environment. |
| Temperature | As low as possible to achieve a reasonable reaction rate (e.g., 80-110 °C) | Higher temperatures can sometimes accelerate side reactions. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a Suzuki-Miyaura reaction plagued by the homocoupling of this compound.
Caption: A step-by-step workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS Analysis for Monitoring 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid Reactions
Introduction: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The successful and efficient progress of these reactions is paramount, directly impacting yield, impurity profiles, and ultimately, the economic viability of a synthetic route. The reagent, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, is a valuable building block in this context, but like many of its class, presents unique analytical challenges. Real-time or near-real-time monitoring is no longer a luxury but a necessity for robust process development and control.[3][4]
This guide provides an in-depth comparison of two distinct, field-proven Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the consumption of this compound. We will move beyond simple procedural lists to explore the underlying causality of the analytical choices, empowering researchers to select and implement the most appropriate strategy for their specific objectives, whether for high-throughput screening or rigorous quantitative analysis.
The Core Challenge: Why Boronic Acids Resist Simple Analysis
Before comparing methodologies, it is crucial to understand the inherent chemical behaviors of phenylboronic acids that complicate their analysis by LC-MS:
-
Dehydration to Boroxines: Boronic acids have a strong tendency to undergo thermal or spontaneous dehydration to form cyclic, trimeric anhydrides known as boroxines.[1][5] This equilibrium between monomer and trimer in solution can lead to split or broad chromatographic peaks and convoluted mass spectra, frustrating accurate quantification.
-
Poor Ionization Efficiency: The boronic acid moiety itself is not readily ionized under standard electrospray conditions, often resulting in low sensitivity.[6][7][8]
-
High Polarity: The polar nature of the B(OH)₂ group can cause poor retention on conventional reversed-phase (C18) columns, leading to elution near the solvent front and potential matrix interference.[9]
Our goal is to employ methodologies that either overcome these challenges directly through optimized instrumentation or circumvent them through intelligent chemical modification.
Methodology 1: Direct High-Sensitivity Analysis via LC-MS/MS
This approach leverages the power of modern tandem quadrupole mass spectrometers to directly detect and quantify the underivatized boronic acid. The core principle is speed and simplicity, making it exceptionally well-suited for reaction profiling where relative changes over time are of primary interest.
Causality and Experimental Rationale
The success of this method hinges on maximizing sensitivity to overcome the molecule's poor ionization. We achieve this through several key choices:
-
Negative Electrospray Ionization (ESI-): The boronic acid hydroxyl groups, B(OH)₂, can be deprotonated to form a [M-H]⁻ ion. This process is often more efficient and leads to a cleaner background than positive mode ionization for this class of compounds.[10][11]
-
Multiple Reaction Monitoring (MRM): This is the cornerstone of the method's selectivity and sensitivity. By selecting a specific precursor ion (the [M-H]⁻ of our analyte) and monitoring a characteristic fragment ion produced upon collision-induced dissociation (CID), we can filter out chemical noise and confidently quantify the analyte even at low concentrations.[11][12]
-
Optimized Mobile Phase: For many boronic acids, using a simple mobile phase of water and acetonitrile without acidic modifiers can paradoxically increase sensitivity.[10] Modifiers can suppress the desired deprotonation in negative mode.
Workflow for Direct Reaction Monitoring
Caption: Workflow for direct LC-MS/MS analysis.
Experimental Protocol: Direct Analysis
-
Reaction Sampling: At designated time points (e.g., t=0, 5, 15, 30, 60 min), withdraw a 10 µL aliquot from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in 990 µL of a 50:50 (v/v) methanol/water solution. This 100-fold dilution arrests the reaction and prepares the sample for analysis. Vortex thoroughly. This step is self-validating: consistent quenching ensures that the measured concentration reflects the true state of the reaction at the time of sampling.
-
LC Conditions:
-
Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm, or equivalent high-performance C18 column.[11]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[10]
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Analyte: this compound (MW: 220.05)[13]
-
Ionization Mode: ESI-
-
MRM Transition: Precursor Ion (Q1): m/z 219.0 ([M-H]⁻) → Product Ion (Q3): To be determined by infusion and fragmentation of a standard. A likely fragment would involve the loss of the trifluoroethoxy group or parts of the boronic acid moiety.
-
Key Parameters: Optimize collision energy (CE), capillary voltage, and gas flows using a pure standard to maximize signal intensity.
-
Methodology 2: Derivatization for Enhanced Robustness and Sensitivity
This approach involves a chemical reaction to convert the boronic acid into a more "LC-MS friendly" derivative prior to analysis. While it introduces an additional sample preparation step, it directly addresses the inherent challenges of boronic acid analysis, often yielding superior limits of quantification and chromatographic performance. This method is ideal for final time-point analysis, determination of residual starting material, or when the highest level of quantitative accuracy is required.
Causality and Experimental Rationale
The derivatization strategy is built on forming a stable, cyclic boronate ester. A common and effective reagent is N-methyliminodiacetic acid (MIDA).
-
Improved Stability: The resulting MIDA boronate ester is significantly more stable than the boronic acid, preventing the formation of boroxines and ensuring a single, sharp chromatographic peak.[14]
-
Enhanced Chromatographic Retention: The derivatized molecule is less polar, leading to better retention and separation on reversed-phase columns.
-
Superior Ionization: The MIDA adduct often exhibits better ionization efficiency, particularly in positive ion mode (ESI+), where it can be detected as the [M+H]⁺ adduct. This provides a significant boost in sensitivity.[14][15]
Workflow for Derivatization-Based Analysis
Caption: Workflow for derivatization-based LC-MS/MS analysis.
Experimental Protocol: Derivatization Analysis
-
Reaction Sampling & Quenching: As per Method 1, withdraw and quench a 10 µL aliquot.
-
Derivatization:
-
Transfer the quenched sample to a clean vial.
-
Add a solution of the derivatizing agent (e.g., MIDA in DMSO).[14]
-
Heat the mixture (e.g., 80-90 °C) for a defined period (e.g., 1 hour) to ensure complete conversion.[14] The completeness of this reaction is a critical, self-validating checkpoint. It should be confirmed during method development by analyzing a pure standard at various reaction times.
-
-
Final Dilution: After cooling to room temperature, dilute the derivatized sample with acetonitrile to bring it into the calibrated range of the instrument.[14]
-
LC Conditions:
-
Column: Waters Acquity BEH Shield RP18, 2.1 x 100 mm, 1.7 µm, or similar.[14]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient optimized for the separation of the MIDA-ester from other reaction components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.[14]
-
-
MS/MS Conditions (Positive Ion Mode):
-
Analyte: MIDA-ester of this compound.
-
Ionization Mode: ESI+
-
MRM Transition: To be determined by infusion of the derivatized standard. The precursor ion (Q1) will be the [M+H]⁺ of the derivative, and the product ion (Q3) will be a characteristic fragment.
-
Performance Comparison: At a Glance
The choice between these methods is a trade-off between speed and ultimate quantitative performance. The following table summarizes the expected performance characteristics based on published data for similar analytes.
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization | Rationale & Justification |
| Sample Prep Time | ~2 minutes | ~1-1.5 hours | Derivatization requires a heating step, adding significant time. |
| Limit of Quantification (LOQ) | Low pg/mL to low ng/mL | Low ppm to high ppb (ng/mL) | Direct analysis with modern instruments is highly sensitive.[10] Derivatization is excellent for trace impurity analysis in a complex matrix.[12][14] |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Both methods, when properly optimized, demonstrate excellent linearity.[10][11] |
| Precision (%RSD) | < 5% | < 3% | The derivatization step can improve reproducibility by eliminating the unstable boronic acid early in the workflow.[10] |
| Primary Application | High-throughput reaction screening, kinetic monitoring | Final reaction endpoint analysis, impurity quantification, validated methods | Speed vs. ultimate quantitative rigor. |
Conclusion and Recommendations
The optimal LC-MS method for monitoring the reaction of this compound is dictated entirely by the analytical question being asked.
Choose Method 1 (Direct Analysis) when your primary goal is to quickly assess reaction kinetics, compare different reaction conditions in parallel, or determine the approximate time to completion. Its minimal sample preparation makes it an invaluable tool for rapid, data-rich process development.
Choose Method 2 (Derivatization) when your objective is to obtain highly accurate and precise quantitative data. This is the method of choice for validating reaction completion to a trace level (e.g., <0.1% remaining starting material), for release testing of an active pharmaceutical ingredient (API), or for developing a fully validated analytical procedure according to ICH guidelines.[11]
By understanding the chemical principles behind each approach, researchers can confidently select and implement a robust, self-validating LC-MS workflow that provides clear, actionable data to accelerate their research and development efforts.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C8H8BF3O3) [pubchemlite.lcsb.uni.lu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid, whose reactivity dictates the success and efficiency of the coupling process. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, offering insights into the electronic and steric factors that govern their performance in Suzuki coupling reactions. By understanding these principles, researchers can make more informed decisions in designing synthetic routes and optimizing reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[4][5] This step is often the rate-determining step of the catalytic cycle.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][7]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Boronic Acid: Electronic and Steric Effects
The nature of the substituent on the phenylboronic acid plays a pivotal role in the transmetalation step, influencing the overall reaction rate and yield. These effects can be broadly categorized as electronic and steric.
Electronic Effects: A Balancing Act of Nucleophilicity
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The nucleophilicity of the aryl group on the boronate species is a key determinant of the rate of this step.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl ring, such as methoxy (-OCH₃) and amino (-NH₂), increase the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity generally leads to a faster transmetalation rate and, consequently, a more efficient Suzuki coupling reaction.[8][9]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density, such as nitro (-NO₂) and cyano (-CN), decrease the nucleophilicity of the aryl group.[9] This can lead to a slower transmetalation step. However, the overall effect of EWGs can be more complex. While they decrease the nucleophilicity of the boronic acid, they can also increase the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the palladium complex. Some studies have shown that aryl halides with weak electron-withdrawing groups can exhibit good reactivity.[8]
The influence of electronic effects can be quantitatively assessed using Hammett plots, which correlate the reaction rate with the electronic properties of the substituents. A positive slope (ρ > 0) in a Hammett plot for the reaction of substituted phenylboronic acids indicates that electron-donating groups accelerate the reaction, consistent with the transmetalation step being rate-limiting or at least kinetically significant.[10]
| Substituent (para-position) | Electronic Effect | Expected Impact on Reactivity |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Increased Reactivity |
| -CH₃ (Methyl) | Weak Electron-Donating | Slightly Increased Reactivity |
| -H (Hydrogen) | Neutral (Reference) | Baseline Reactivity |
| -Cl (Chloro) | Weak Electron-Withdrawing | Slightly Decreased Reactivity |
| -CN (Cyano) | Strong Electron-Withdrawing | Decreased Reactivity |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly Decreased Reactivity |
Table 1: General trend of electronic effects of para-substituents on the reactivity of phenylboronic acids in Suzuki coupling.
Steric Effects: The Impact of Bulk
Steric hindrance around the boronic acid functional group can significantly impede the approach of the bulky palladium complex, thereby slowing down the transmetalation step.
-
Ortho-Substituents: Substituents at the ortho-position to the boronic acid group exert the most significant steric effect.[11] Bulky ortho-substituents, such as isopropyl or tert-butyl groups, can dramatically decrease the reaction rate or even prevent the reaction from occurring altogether.[11][12] However, the development of specialized bulky phosphine ligands has enabled successful couplings even with sterically demanding substrates.[11][12]
-
Chelation Effects: In some cases, ortho-substituents containing heteroatoms, such as -OCH₃ or -NH₂, can exhibit a chelating effect, where they coordinate to the palladium center. This can either stabilize the transition state and accelerate the reaction or, conversely, lead to catalyst inhibition depending on the specific geometry and electronic factors.[13]
Figure 2: Steric hindrance from ortho-substituents impeding the approach of the palladium complex.
Experimental Protocol: A Model Suzuki-Miyaura Coupling Reaction
To provide a practical context, the following is a general procedure for a Suzuki-Miyaura coupling reaction that can be adapted to compare the reactivity of different substituted phenylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Substituted phenylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Analysis:
To compare the reactivity of different substituted phenylboronic acids, the reactions should be run under identical conditions (catalyst, base, solvent, temperature, and concentration). The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion to the product. Plotting the conversion versus time for each substituted phenylboronic acid will provide a clear visual comparison of their relative reactivities.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is crucial for the rational design of synthetic strategies and the optimization of reaction conditions. Electron-donating groups generally enhance reactivity by increasing the nucleophilicity of the organoboron species, while electron-withdrawing groups tend to have the opposite effect. Steric hindrance, particularly from ortho-substituents, can significantly diminish reactivity. By carefully considering the substitution pattern on the phenylboronic acid, researchers can unlock the full potential of this versatile and powerful cross-coupling reaction.
References
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, is intrinsically linked to their stability. A common strategy to modulate the properties of organic molecules is the introduction of fluorine atoms. This guide provides an in-depth comparison of the stability of fluorinated phenylboronic acids against their non-fluorinated analogues, offering experimental insights and mechanistic rationale to inform reagent selection and reaction optimization.
The Double-Edged Sword: Understanding the Impact of Fluorination
Fluorine's high electronegativity is the primary driver of its profound impact on the phenylboronic acid scaffold. By withdrawing electron density from the aromatic ring through the inductive effect, fluorine substitution fundamentally alters the electronic character of the C-B bond and the acidity of the boronic acid moiety. This modification presents both advantages and disadvantages concerning the overall stability of the molecule.
The principal degradation pathway for phenylboronic acids is protodeboronation , a process where the carbon-boron bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[1] This undesired side reaction is particularly prevalent under the basic conditions often required for cross-coupling reactions.[2]
The introduction of fluorine atoms increases the Lewis acidity of the boron center, which is reflected in a lower acid dissociation constant (pKa).[3][4] A more acidic boronic acid more readily forms the tetrahedral boronate anion in the presence of a base. This boronate species is the active nucleophile in Suzuki-Miyaura coupling, but it is also the species most susceptible to protodeboronation.[1] Consequently, while fluorination can enhance reactivity, it can also accelerate decomposition.
Mechanistic Insight: The Electronic Influence of Fluorine
The stability of the C-B bond is directly influenced by the electron density of the aryl group it is attached to. Electron-withdrawing substituents, like fluorine, decrease the electron density on the ipso-carbon (the carbon attached to boron), weakening the C-B bond and making it more susceptible to protonolysis.
Below is a diagram illustrating the inductive effect of an ortho-fluorine substituent, which pulls electron density away from the C-B bond, thereby increasing the boron's Lewis acidity and susceptibility to protodeboronation.
Caption: Inductive electron withdrawal by fluorine weakens the C-B bond.
Comparative Analysis of Stability
Chemical and Hydrolytic Stability
The hydrolytic stability of phenylboronic acids is a critical factor for their storage and use in aqueous reaction media. Studies have systematically evaluated the acidity and stability of various isomers of fluoro-substituted phenylboronic acids.[3][5] A key finding is that while fluorination universally increases acidity, the impact on stability is more nuanced and position-dependent.[4]
There is no simple linear correlation between pKa and the rate of decomposition.[4] Notably, compounds bearing two fluorine atoms at the ortho positions (e.g., 2,6-difluorophenylboronic acid) have been identified as being particularly less stable.[3][4] In contrast, highly electron-deficient species like pentafluorophenyl boronic acid are known to be exceptionally prone to protodeboronation, especially under basic conditions.[6][7]
The table below summarizes the pKa values for several fluorinated phenylboronic acids compared to the non-fluorinated parent compound. A lower pKa indicates a stronger Lewis acid.
| Compound | pKa | Relative Stability Trend |
| Phenylboronic Acid | 8.83[8] | Baseline |
| 4-Fluorophenylboronic Acid | 8.77[4] | Generally stable, similar to parent |
| 3-Fluorophenylboronic Acid | 8.35 | Moderately stable |
| 2-Fluorophenylboronic Acid | 8.12 | Less stable than 3- and 4-isomers |
| 2,6-Difluorophenylboronic Acid | 7.03 | Significantly less stable[3][6] |
| Pentafluorophenylboronic Acid | < 7 (est.) | Highly susceptible to protodeboronation[6] |
Data compiled from multiple sources.[4][6][8] The stability trend is a qualitative summary based on literature reports.
Metabolic Stability
In drug development, metabolic stability is paramount. The C-B bond of boronic acids can be liable to cleavage by metabolic enzymes, such as cytochrome P450s. Fluorination is a well-established strategy to enhance metabolic stability by "blocking" sites of metabolism.[9][10] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic oxidation.[10]
By replacing a hydrogen atom at a metabolically vulnerable position on the phenyl ring with fluorine, medicinal chemists can prevent or slow down metabolic degradation, thereby increasing the compound's half-life and bioavailability.[11] While direct comparative metabolic stability data for simple fluorinated vs. non-fluorinated phenylboronic acids is not abundant, the principle is widely demonstrated in the broader field of medicinal chemistry.[9][12]
Thermal Stability
Phenylboronic acids can undergo thermal dehydration to form their cyclic trimer anhydrides, known as boroxines.[13] This is a reversible equilibrium that can complicate handling and stoichiometry. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study these processes.[14]
TGA measures weight loss as a function of temperature, which for boronic acids typically corresponds to the loss of water molecules upon boroxine formation.[13] DSC measures the heat flow associated with thermal transitions. For non-substituted benzene-1,4-diboronic acid, boroxine formation is observed with an endothermic peak around 210 °C.[13] While comprehensive comparative TGA/DSC data for a wide range of monofluorinated phenylboronic acids versus the parent compound is limited in the literature, it is expected that the fundamental process of boroxine formation would still occur. The presence of fluorine substituents may alter the temperature and enthalpy of this transition due to changes in crystal packing and intermolecular hydrogen bonding.
Experimental Protocol: Assessing Hydrolytic Stability via ¹⁹F NMR Spectroscopy
To empirically compare the stability of a fluorinated phenylboronic acid against its non-fluorinated analogue, a simple time-course NMR experiment can be employed to monitor the rate of protodeboronation. For a fluorinated analogue, ¹⁹F NMR is a highly sensitive and convenient method.
Objective
To quantify the rate of protodeboronation of 4-Fluorophenylboronic acid in a basic aqueous solution over time.
Materials
-
4-Fluorophenylboronic acid
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Deuterated water (D₂O)
-
Sodium deuteroxide (NaOD) solution (e.g., 40 wt. % in D₂O)
-
Sodium fluoride (NaF) as an internal standard
-
NMR tubes
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 1 M stock solution of NaF in D₂O to be used as the internal ¹⁹F NMR standard.
-
-
Sample Preparation:
-
In a clean vial, accurately weigh ~14 mg of 4-Fluorophenylboronic acid (0.1 mmol).
-
Dissolve the solid in 0.5 mL of DMSO-d₆.
-
Add 5 µL of the 1 M NaF internal standard solution.
-
Transfer the solution to an NMR tube.
-
-
Initiation of Reaction and Data Acquisition:
-
Acquire an initial ¹⁹F NMR spectrum (t=0) of the starting material.
-
To initiate the degradation, add 50 µL of a 1 M NaOD solution in D₂O to the NMR tube, cap, and invert several times to mix thoroughly. This will create a basic aqueous environment conducive to protodeboronation.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then every hour for several hours, depending on the rate of reaction). Maintain a constant temperature (e.g., 25 °C or 50 °C) in the NMR spectrometer.
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to the fluorine of 4-Fluorophenylboronic acid and the peak for the protodeboronation product (fluorobenzene).
-
Also, integrate the peak for the NaF internal standard. The integral of the standard should remain constant.
-
Calculate the relative concentration of the starting material at each time point by normalizing its integral against the integral of the internal standard.
-
Plot the concentration of 4-Fluorophenylboronic acid versus time to determine the rate of decomposition. The appearance of the fluorobenzene signal will corroborate the degradation pathway.
-
A similar experiment can be run in parallel using ¹H NMR to monitor the decomposition of non-fluorinated phenylboronic acid.
Experimental Workflow Diagram
Caption: Workflow for NMR-based stability assessment of a fluorinated phenylboronic acid.
Conclusion and Recommendations
The decision to use a fluorinated phenylboronic acid over its non-fluorinated analogue requires a careful balancing of potential benefits and drawbacks.
-
Increased Reactivity vs. Decreased Stability: Fluorination increases the Lewis acidity of the boronic acid, which can be beneficial for promoting transmetalation in Suzuki-Miyaura coupling. However, this same electronic effect renders the C-B bond more susceptible to protodeboronation, a key decomposition pathway, especially under basic conditions. Researchers should carefully screen bases and minimize reaction times when using highly fluorinated boronic acids.
-
Positional Isomers Matter: The position of the fluorine substituent has a significant impact. Ortho-substituted compounds, particularly di-ortho-substituted ones, can be significantly less stable towards hydrolysis and protodeboronation.
-
Metabolic Blocking: In a medicinal chemistry context, fluorination is a powerful tool to enhance metabolic stability by blocking sites of oxidative metabolism. This advantage often outweighs the potential challenges of decreased chemical stability.
-
Empirical Verification: Given the complex interplay of factors, it is highly recommended that researchers perform stability studies under their specific reaction or assay conditions, as outlined in the experimental protocol, before committing to large-scale synthesis.
By understanding the underlying mechanistic principles and leveraging empirical data, researchers can make informed decisions, harnessing the unique properties of fluorine to advance their synthetic and drug discovery programs.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids-MedSci.cn [medsci.cn]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. scionresearch.com [scionresearch.com]
- 14. osti.gov [osti.gov]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Robust Biaryl Synthesis in Drug Discovery
The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates.[1] Its prevalence stems from its ability to provide a rigid scaffold, enabling precise orientation of functional groups for optimal interaction with biological targets. The introduction of fluorine-containing substituents, such as the trifluoroethoxy group, is a widely employed strategy to modulate key drug properties like metabolic stability, lipophilicity, and binding affinity.[2][3]
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[1][4] In this context, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid has become a valuable reagent for installing the trifluoroethoxyphenyl moiety. However, like many boronic acids, it is not without its challenges. Issues such as limited bench-top stability, propensity for protodeboronation under certain reaction conditions, and batch-to-batch variability can compromise the reproducibility and scalability of a synthetic route—critical considerations in the high-stakes environment of drug development.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the mechanistic underpinnings of why these alternatives offer advantages, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers to select the optimal reagent for their specific synthetic challenge.
The Benchmark: Understanding this compound
Before exploring alternatives, it is crucial to understand the properties of the benchmark reagent. Phenylboronic acids are generally stable, solid compounds, but their reactivity is intrinsically linked to the vacant p-orbital on the sp²-hybridized boron atom, which makes them mild Lewis acids.[5] The electron-withdrawing nature of the trifluoroethoxy group increases the Lewis acidity of the boron center. While this can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, it also renders the C-B bond more susceptible to cleavage, particularly protodeboronation, an undesired side reaction that reduces yield.
The general catalytic cycle for the Suzuki-Miyaura reaction, the primary application for this reagent, is illustrated below. The efficiency of this cycle is highly dependent on the stability and reactivity of the organoboron species.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Superior Alternatives for Stability and Performance
The limitations of boronic acids have driven the development of more robust organoboron reagents. The most effective alternatives stabilize the boron center, mitigating pathways for degradation while often improving handling and reaction consistency.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium trifluoroborates are highly stable, crystalline solids that are monomeric and resistant to decomposition by air and moisture. This enhanced stability is due to the formation of a tetracoordinate boron center, which satisfies the boron's empty p-orbital and prevents the trimerization (boroxine formation) that can occur with boronic acids upon dehydration.[6]
Causality Behind Performance:
-
Stability: The anionic, tetracoordinate nature of the boron atom in R-BF₃K salts significantly reduces their susceptibility to protodeboronation compared to the corresponding boronic acids.
-
Reactivity: They are considered "slow-release" sources of the boronic acid or a related reactive species under basic aqueous conditions, which can help maintain a low, steady concentration of the active boron species, suppressing side reactions.
Boronate Esters (e.g., Pinacol and MIDA Esters)
Boronate esters, particularly those derived from pinacol (neopentyl glycol) or N-methyliminodiacetic acid (MIDA), offer another robust alternative.
-
Pinacol Esters (R-Bpin): These are widely used due to their high stability, ease of purification via chromatography, and compatibility with a broad range of reaction conditions. They are generally less reactive than boronic acids and often require slightly more forcing conditions or specific catalyst systems to achieve efficient transmetalation.[7]
-
MIDA Boronates (R-BMIDA): MIDA boronates represent a significant advance in organoboron chemistry.[8] The MIDA ligand acts as a protecting group for the boronic acid, rendering the reagent exceptionally stable to harsh conditions, including strongly acidic or oxidative environments. The boronic acid can be released "on-demand" under mild basic conditions (e.g., aqueous sodium hydroxide at room temperature), allowing for a controlled and efficient entry into the Suzuki-Miyaura catalytic cycle.
Caption: Structural differences between key boron reagents.
Comparative Performance Data
The choice of reagent can significantly influence reaction outcomes. The following table summarizes typical performance characteristics based on literature precedents for analogous systems. Direct comparative data for the 3-(2,2,2-trifluoroethoxy)phenyl moiety is often proprietary or embedded in broader studies, but these trends are widely applicable.
| Reagent Type | Stability | Handling | Toxicity | Typical Yields | Key Advantage |
| Boronic Acid | Moderate | Easy, but can degrade on storage | Low | Good to Excellent | Readily available, high reactivity |
| Potassium Trifluoroborate | High | Easy, crystalline solid | Low | Good to Excellent | Excellent stability, slow release |
| Pinacol Boronate Ester | High | Easy, often an oil or low-melting solid | Low | Good to Excellent | Stable to chromatography |
| MIDA Boronate Ester | Very High | Easy, crystalline solid | Low | Excellent | "Protecting group" functionality, robust |
| Organosilane (Hiyama) | High | Easy | Low | Good | Orthogonal reactivity to boron |
| Organozinc (Negishi) | Low | Difficult (requires inert atmosphere) | Moderate | Excellent | High reactivity for difficult couplings |
Beyond Boron: Orthogonal Coupling Strategies
In certain contexts, particularly when boron-based reagents are incompatible with other functional groups in a complex molecule, alternative organometallic partners are invaluable.
-
Organosilanes (Hiyama Coupling): Arylsilanes are stable, low-toxicity reagents that can participate in palladium-catalyzed cross-coupling.[6] A key feature of Hiyama coupling is the requirement for an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicate species that undergoes transmetalation. This provides an orthogonal handle for selective couplings in the presence of boronic esters.
-
Organozinc Reagents (Negishi Coupling): Arylzinc halides are highly reactive nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions.[9] Their high reactivity makes them particularly useful for coupling with challenging electrophiles like aryl chlorides. However, this reactivity comes at the cost of stability; organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring stringent anhydrous and oxygen-free conditions.
References
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Kinetic Performance of 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of C-C bonds, particularly in the synthesis of complex biaryl compounds vital to drug discovery and materials science.[1][2] The choice of boronic acid is a critical parameter that dictates reaction efficiency, yield, and overall kinetic performance. This guide provides an in-depth comparative analysis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid, a reagent of growing interest due to the unique electronic properties imparted by the trifluoroethoxy substituent.
While specific kinetic data for this compound is not extensively documented in peer-reviewed literature, this guide will leverage established mechanistic principles and comparative data from analogous substituted phenylboronic acids to provide a robust framework for its application. Furthermore, we present a detailed experimental protocol for a comprehensive kinetic study to enable researchers to generate objective, in-house comparative data.
The Decisive Role of Substituents in Suzuki-Miyaura Kinetics
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. These factors primarily impact the transmetalation step, which is often the rate-determining step of the reaction.[3][4] The general catalytic cycle, a foundational concept in palladium-catalyzed cross-coupling reactions, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2]
dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label="Transmetalation\n(Ar'-B(OH)2, Base)"]; "Ar-Pd(II)-Ar'(L2)" -> "Pd(0)L2" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L2)" -> "Ar-Ar'" [style=dashed]; } caption="The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
The electronic nature of the substituent on the phenylboronic acid dictates the nucleophilicity of the aryl group being transferred. Electron-donating groups (EDGs) generally enhance the rate of transmetalation by increasing the electron density on the carbon atom attached to the boron, making it a more potent nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, which can lead to a slower transmetalation step.
Profiling this compound: An Electron-Deficient Reagent
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is characterized by a strong electron-withdrawing inductive effect owing to the highly electronegative fluorine atoms of the trifluoromethyl group.[5][6] This effect significantly reduces the electron density of the phenyl ring, rendering this compound an electron-deficient coupling partner.
To objectively assess its kinetic performance, a comparative study against a curated set of alternative phenylboronic acids is essential. The following compounds are proposed for this comparison, representing a spectrum of electronic and steric properties:
-
Phenylboronic Acid: The unsubstituted parent compound serves as a neutral baseline for comparison.
-
3-Methoxyphenylboronic Acid: Features an electron-donating methoxy group (-OCH₃) at the meta position, which is expected to accelerate the reaction rate compared to the baseline.
-
3-Chlorophenylboronic Acid: Contains an electron-withdrawing chloro group (-Cl) at the meta position, providing a comparison with a well-characterized halogen substituent.
Based on the strong inductive effect of the trifluoroethoxy group, it is hypothesized that this compound will exhibit a slower reaction rate compared to phenylboronic acid and significantly slower than 3-methoxyphenylboronic acid. Its performance relative to 3-chlorophenylboronic acid will provide valuable insight into the nuanced effects of different electron-withdrawing groups.
A Framework for Comparative Kinetic Analysis: Experimental Protocol
To generate robust and comparable kinetic data, a standardized experimental protocol is paramount. High-Performance Liquid Chromatography (HPLC) is a widely adopted and reliable technique for monitoring the progress of Suzuki-Miyaura reactions.[7][8][9]
Experimental Workflow for Kinetic Studies
dot digraph "Kinetic_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; "Reagent_Prep" [label="Prepare stock solutions of reactants and internal standard"]; "Reaction_Setup" [label="Set up parallel reactions for each boronic acid"]; }
subgraph "cluster_monitoring" { label = "Reaction Monitoring"; style = "rounded"; bgcolor = "#E6F4EA"; "Sampling" [label="Withdraw aliquots at defined time intervals"]; "Quenching" [label="Immediately quench the reaction in a known volume of solvent"]; "HPLC_Analysis" [label="Analyze quenched samples by HPLC-UV"]; }
subgraph "cluster_analysis" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FEF7E0"; "Data_Processing" [label="Integrate peak areas and calculate concentrations"]; "Kinetic_Plotting" [label="Plot concentration vs. time"]; "Rate_Determination" [label="Determine initial rates and rate constants"]; }
"Reagent_Prep" -> "Reaction_Setup"; "Reaction_Setup" -> "Sampling"; "Sampling" -> "Quenching"; "Quenching" -> "HPLC_Analysis"; "HPLC_Analysis" -> "Data_Processing"; "Data_Processing" -> "Kinetic_Plotting"; "Kinetic_Plotting" -> "Rate_Determination"; } caption="Workflow for comparative kinetic analysis of Suzuki-Miyaura reactions."
Detailed HPLC Monitoring Protocol
-
Reaction Setup:
-
In a series of identical reaction vessels, combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Add the respective boronic acid (1.2 mmol) to each vessel: this compound, phenylboronic acid, 3-methoxyphenylboronic acid, and 3-chlorophenylboronic acid.
-
Include an internal standard (e.g., biphenyl) for accurate quantification.
-
Initiate the reactions simultaneously by placing the vessels in a pre-heated oil bath at a constant temperature (e.g., 80 °C).
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench each aliquot in a vial containing a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to halt the reaction.
-
-
Sample Preparation and Analysis:
-
Filter the quenched samples through a 0.22 µm syringe filter.
-
Analyze the samples using a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Monitor the disappearance of the starting materials and the formation of the product over time.
-
Data Presentation and Interpretation
The collected data should be tabulated to facilitate a clear comparison of the kinetic performance of each boronic acid.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole
| Time (min) | % Conversion [this compound] | % Conversion [Phenylboronic acid] | % Conversion [3-Methoxyphenylboronic acid] | % Conversion [3-Chlorophenylboronic acid] |
| 0 | 0 | 0 | 0 | 0 |
| 5 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 15 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 30 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 60 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 120 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
From the concentration versus time data, the initial reaction rates can be determined. A plot of ln([A]t/[A]₀) versus time will allow for the calculation of the pseudo-first-order rate constant (k) for each reaction, providing a quantitative measure of reactivity.
Causality and Self-Validation in Experimental Design
The proposed experimental design incorporates principles of scientific integrity and trustworthiness.
-
Causality: By systematically varying only the substituent on the phenylboronic acid while keeping all other reaction parameters constant, any observed differences in reaction rates can be directly attributed to the electronic and steric effects of the substituent.
-
Self-Validation: The inclusion of well-characterized reference compounds (phenylboronic acid, 3-methoxyphenylboronic acid, and 3-chlorophenylboronic acid) provides an internal validation of the experimental setup. The expected trend in reactivity (3-methoxy > phenyl > 3-chloro) should be observed, lending confidence to the data obtained for this compound. The use of an internal standard in the HPLC analysis corrects for any variations in sample injection volume, ensuring the accuracy of the quantitative data.
Conclusion
While direct kinetic data for this compound in Suzuki-Miyaura coupling reactions is currently limited, its strong electron-withdrawing nature suggests a moderated reactivity profile. For researchers and drug development professionals, understanding this kinetic behavior is crucial for optimizing reaction conditions and predicting outcomes. The comparative experimental framework outlined in this guide provides a robust methodology for quantifying the performance of this and other novel boronic acids. By adhering to rigorous experimental design and data analysis, scientists can confidently integrate this compound into their synthetic strategies, leveraging its unique properties to access novel chemical space.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Illustrated Glossary of Organic Chemistry - Trifluoroethoxide ion [chem.ucla.edu]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Biaryls Utilizing 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis and characterization of biaryl compounds derived from 3-(2,2,2-trifluoroethoxy)phenylboronic acid. We will explore its application in the robust Suzuki-Miyaura cross-coupling reaction, delve into the nuanced characterization of the resulting fluorinated biaryls, and offer a comparative perspective against other synthetic alternatives. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to effectively utilize this valuable building block in their synthetic endeavors.
The Ascendancy of Fluorinated Biaryls in Modern Drug Discovery
The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, can dramatically enhance the pharmacological profile of these molecules. This strategic fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 3-(2,2,2-trifluoroethoxy)phenyl moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutics.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of biaryl linkages, celebrated for its mild reaction conditions and broad functional group tolerance.[2] This reaction facilitates the formation of a C-C bond between an organoboron compound, in this case, this compound, and an aryl halide.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [label="Pd(0)L2 (Active Catalyst)"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)"]; "Ar-Pd(II)-Ar'(L2)" [label="Ar-Pd(II)-Ar'(L2)"]; "Ar-Ar'" [label="Ar-Ar' (Biaryl Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label=" Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label=" Transmetalation\n(Ar'-B(OH)2, Base)"]; "Ar-Pd(II)-Ar'(L2)" -> "Ar-Ar'"; "Ar-Ar'" -> "Pd(0)L2" [label=" Reductive Elimination"]; } pend Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of this compound: An Evidentiary Approach
A comprehensive, direct comparison of the reactivity of this compound with a wide range of other boronic acids under standardized conditions is not extensively documented in the current literature. However, we can extrapolate its expected performance based on known structure-activity relationships and present a specific, documented example of its successful application.
Case Study: Synthesis of a Biaryl Precursor
In a documented synthetic route, this compound was successfully coupled with an aryl bromide to furnish the desired biaryl product in a commendable 78% yield. This demonstrates the utility of this reagent in achieving efficient C-C bond formation.
Table 1: Suzuki-Miyaura Coupling with this compound
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1-Bromo-4-iodobenzene | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 78 |
Data extracted from a doctoral thesis.
Comparison with Alternative Boronic Acids
While direct, side-by-side comparative data is scarce, we can infer the reactivity of this compound relative to other common boronic acids based on electronic effects.
-
Non-fluorinated Analogs (e.g., 3-methoxyphenylboronic acid): The electron-withdrawing nature of the trifluoroethoxy group is expected to have a modest impact on the nucleophilicity of the boronic acid compared to an analogous methoxy-substituted boronic acid. This may influence the rate of the transmetalation step.
-
Other Fluorinated Isomers (e.g., 2- or 4-(2,2,2-trifluoroethoxy)phenylboronic acid): The positional isomerism of the trifluoroethoxy group will affect the steric and electronic environment of the boronic acid moiety, which in turn can influence reaction rates and yields. Ortho-substituted boronic acids, for instance, may exhibit lower reactivity due to steric hindrance.
Characterization of Biaryls Derived from this compound
The unambiguous characterization of the synthesized biaryls is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and ¹⁹F NMR providing complementary structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will confirm the presence of both aryl rings and the trifluoroethoxy group. Key diagnostic signals include:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm), with chemical shifts influenced by the substitution pattern of both rings.
-
Methylene Protons (-OCH₂CF₃): A characteristic quartet around 4.0-4.5 ppm due to coupling with the three fluorine atoms of the CF₃ group (³JHF).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the biaryl. Noteworthy signals include:
-
Aromatic Carbons: A series of signals in the aromatic region (typically 110-160 ppm).
-
Methylene Carbon (-OCH₂CF₃): A quartet in the aliphatic region (typically 60-70 ppm) due to coupling with the three fluorine atoms (²JCF).
-
Trifluoromethyl Carbon (-OCH₂CF₃): A quartet around 120-125 ppm with a large one-bond C-F coupling constant (¹JCF).
¹⁹F NMR Spectroscopy
Fluorine NMR is a highly sensitive technique for the characterization of fluorinated compounds. The ¹⁹F NMR spectrum of a biaryl containing the 3-(2,2,2-trifluoroethoxy)phenyl moiety will exhibit a single signal for the CF₃ group, typically a triplet due to coupling with the adjacent methylene protons (³JHF). The chemical shift of this signal provides a sensitive probe of the electronic environment of the trifluoroethoxy group.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
dot graph "Suzuki-Miyaura_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactants" [label="Combine Aryl Halide,\nthis compound,\nBase, and Solvent"]; "Degas" [label="Degas the reaction mixture"]; "Catalyst" [label="Add Palladium Catalyst"]; "Heat" [label="Heat the reaction mixture"]; "Workup" [label="Aqueous Workup and Extraction"]; "Purification" [label="Column Chromatography"]; "Characterization" [label="NMR, MS, etc."]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Reactants"; "Reactants" -> "Degas"; "Degas" -> "Catalyst"; "Catalyst" -> "Heat"; "Heat" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } pend Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv).
-
Add the solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified biaryl product into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and ensure complete dissolution by gentle vortexing or sonication.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer.
Conclusion
This compound is a valuable and effective reagent for the synthesis of fluorinated biaryls via the Suzuki-Miyaura cross-coupling reaction. The introduction of the trifluoroethoxy group offers a strategic advantage in tuning the physicochemical properties of the target molecules, a critical consideration in modern drug design. While a comprehensive comparative dataset is not yet available, the existing evidence demonstrates its utility in achieving good yields. The characterization of the resulting biaryls is straightforward using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with the fluorine nucleus providing a sensitive and informative probe of the molecular structure. This guide provides a solid foundation for researchers to confidently incorporate this promising building block into their synthetic workflows.
References
A Senior Application Scientist's Guide to Comparative Yield Analysis of Fluorinated Boronic Acids
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated boronic acids are pivotal reagents in this endeavor, serving as versatile building blocks in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5]
This guide provides an in-depth comparative analysis of the reaction yields of fluorinated boronic acids, offering insights into the factors that govern their reactivity and providing actionable experimental protocols. The information presented here is synthesized from established literature and is intended to empower you to make informed decisions in your synthetic strategies.
The Influence of Fluorine Substitution on Reactivity and Yield
The number and position of fluorine substituents on the phenyl ring of a boronic acid profoundly influence its electronic properties and, consequently, its reactivity in cross-coupling reactions. The strong electron-withdrawing nature of fluorine generally increases the Lewis acidity of the boron center, which can impact the rates of transmetalation in the Suzuki-Miyaura catalytic cycle.[6][7]
However, the relationship between fluorination and yield is not always linear and is highly dependent on the specific substrates and reaction conditions. Generally, electron-withdrawing groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle.
Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The yield of this reaction is contingent on several factors, including the nature of the coupling partners, the catalyst system, the base, and the solvent. Below is a comparative analysis of the yields obtained with various fluorinated boronic acids.
Monofluorinated Phenylboronic Acids
Monofluorinated phenylboronic acids are common reagents. The position of the fluorine atom can influence the reaction yield. For instance, a study comparing 4-fluorophenylboronic acid to non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analogue under the tested conditions.[8]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [8] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [8] |
| 3-Fluorophenylboronic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Difluorinated Phenylboronic Acids
Difluorinated phenylboronic acids are also highly effective in Suzuki-Miyaura couplings. Studies have shown that both 3,4-difluorophenylboronic acid and 2,4-difluorophenylboronic acid can produce excellent yields.[8] The position of the fluorine atoms does not appear to have a dramatic impact on reactivity, though this can be substrate-dependent.[8]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [8] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [8][9] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | [1] |
Polyfluorinated and Trifluoromethyl-Substituted Phenylboronic Acids
Highly fluorinated boronic acids, such as pentafluorophenylboronic acid and those bearing trifluoromethyl groups, are also valuable reagents. The strong electron-withdrawing nature of multiple fluorine atoms or a CF₃ group can significantly enhance reactivity.[5][10] For example, (3,4,5-trifluorophenyl)boronic acid and [3,5-bis(trifluoromethyl)phenyl]boronic acid are effective catalysts in amidation reactions due to their strong Lewis acidity.[11]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [8] |
| 4-(Trifluoromethyl)phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | [10] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | [5][12] |
Experimental Protocols
To ensure reproducibility and obtain optimal yields, it is crucial to follow well-defined experimental protocols. Below are detailed procedures for a typical Suzuki-Miyaura cross-coupling reaction and a method for the synthesis of a fluorinated boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Degassed solvent (e.g., Dioxane, Toluene, DMF/H₂O)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, fluorinated boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[1]
Protocol 2: Synthesis of (3,4,5-Trifluorophenyl)boronic acid
This procedure is adapted from a literature preparation.[11]
Materials:
-
1-Bromo-3,4,5-trifluorobenzene
-
Magnesium turnings
-
Triisopropyl borate
-
Anhydrous THF
-
Hydrochloric acid
Procedure:
-
Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon.
-
Add magnesium turnings to the flask.
-
Add a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
After the addition is complete, reflux the mixture until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate dropwise at a rate that maintains the internal temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to yield pure (3,4,5-trifluorophenyl)boronic acid.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes Utilizing 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
Introduction: The Strategic Importance of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Among the vast arsenal of building blocks available to the synthetic chemist, arylboronic acids stand out for their versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions.[1][2] Specifically, this compound has emerged as a crucial reagent. The trifluoroethoxy moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a highly sought-after substituent in the design of new therapeutic agents.
This guide provides a comprehensive comparison of synthetic routes that employ this compound. It is designed for researchers, scientists, and drug development professionals, offering an in-depth technical analysis grounded in scientific integrity and practical expertise. We will explore the nuances of reaction validation, compare alternative synthetic strategies, and provide detailed experimental protocols and data presentation to support your research endeavors.
PART 1: Comparative Analysis of Synthetic Routes: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is the cornerstone of synthetic routes utilizing this compound.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[1] The choice of reaction parameters is critical for achieving high yields and purity.
Key Reaction Parameters and Their Impact
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the palladium catalyst, ligand, base, and solvent system.
| Parameter | Common Choices | Impact on Reaction | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst activity and stability are crucial for efficient turnover. | The choice of catalyst can be substrate-dependent. For instance, Pd(OAc)₂/PCy₃ is often effective for aryl and vinyl triflates.[1] |
| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos | The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination. | Bulky, electron-rich phosphine ligands often enhance catalytic activity, especially for less reactive aryl chlorides.[1] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, iPr₂NH | The base is required to activate the boronic acid for transmetalation.[2][3] | The strength and solubility of the base can significantly affect the reaction rate and yield. Aqueous bases are commonly used, but in some cases, organic bases like diisopropylamine are preferred. |
| Solvent | Toluene, Dioxane, THF, Acetonitrile/Water mixtures | The solvent system must solubilize the reactants and facilitate the catalytic cycle. | Biphasic solvent systems, such as toluene/water or acetonitrile/water, are often employed to accommodate both the organic reactants and the inorganic base. |
Comparing Alternative Reagents
While this compound is a powerful reagent, alternative organoboron compounds and other organometallic reagents can be considered for similar transformations.
-
Potassium Trifluoroborate Salts: These salts are often more stable and easier to handle than the corresponding boronic acids. They can be used directly in Suzuki-Miyaura couplings.[1]
-
Organostannanes (Stille Coupling): Organotin reagents are highly reactive but suffer from toxicity and the difficulty of removing tin byproducts.[3][4]
-
Organozinc Reagents (Negishi Coupling): Organozinc compounds are also highly reactive but can be sensitive to air and moisture.[3]
The choice of reagent often depends on the specific substrate, desired functional group tolerance, and considerations of toxicity and cost.[5]
PART 2: The Imperative of Synthetic Route Validation
The validation of a synthetic route is a critical process in drug development, ensuring the final product's quality, safety, and efficacy.[6] Impurity profiling, which involves the identification, quantification, and control of impurities, is a cornerstone of this validation.[6] Impurities can arise from various sources, including starting materials, reagents, byproducts, and degradation products.[7][8]
A Systematic Approach to Validation
A robust validation strategy integrates various analytical techniques to monitor the reaction, characterize the product, and identify any impurities.[9][10]
Workflow for Synthetic Route Validation
Caption: A comprehensive workflow for the validation of a synthetic route.
In-Depth Analytical Techniques
-
Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to track the progress of a reaction.[9][11][12] This allows for the optimization of reaction conditions and ensures the complete consumption of starting materials.[11]
-
Product Characterization: A combination of spectroscopic methods is essential to confirm the structure and purity of the final product.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.[10][13] For compounds containing the trifluoroethoxy group, ¹⁹F NMR is particularly valuable.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[10]
-
-
Impurity Profiling: This is a critical step to ensure the safety and quality of the final compound.[6][7]
PART 3: Experimental Protocols and Data
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Validation of the Synthesized Product
1. Purity Assessment by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Analysis: The purity is determined by the peak area percentage of the main product.
2. Structural Confirmation by NMR and MS:
-
¹H NMR: Confirm the presence of all expected protons and their integrations.
-
¹³C NMR: Confirm the presence of all expected carbon atoms.
-
¹⁹F NMR: Observe a characteristic signal for the -CF₃ group.
-
Mass Spectrometry (ESI-MS or HRMS): Confirm the molecular weight and, for HRMS, the elemental composition.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | >98 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 85 | >97 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 95 | >99 |
Logical Relationship of Analytical Techniques in Validation
Caption: The logical flow of analytical techniques for product validation.
Conclusion: A Commitment to Scientific Rigor
The successful synthesis and validation of molecules derived from this compound demand a meticulous and multi-faceted approach. By carefully selecting and optimizing synthetic routes, and by implementing a comprehensive analytical validation plan, researchers can ensure the quality, purity, and safety of their compounds. This commitment to scientific rigor is not merely a procedural necessity; it is the foundation upon which innovative and effective medicines are built. This guide serves as a practical resource to aid scientists in navigating the complexities of modern organic synthesis and drug discovery, ultimately contributing to the advancement of human health.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(2,2,2-Trifluoroethoxy)phenylboronic Acid: A Risk-Based Approach to Safety
In the landscape of drug development and chemical research, novel reagents like 3-(2,2,2-Trifluoroethoxy)phenylboronic acid are indispensable tools. However, their novelty often means that comprehensive toxicological data is not yet available. This guide provides a robust operational and safety framework for handling this compound, built on first principles of chemical safety and an expert analysis of its structural components: the phenylboronic acid core and the trifluoroethoxy substituent. Our approach is to infer potential hazards from these well-understood chemical families to establish a conservative and effective safety protocol.
Part 1: Hazard Assessment - A Tale of Two Moieties
A thorough risk assessment is the foundation of laboratory safety.[1][2] For this compound, we must consider the hazards associated with each part of its structure.
-
The Phenylboronic Acid Core: Phenylboronic acids are a well-characterized class of compounds. Safety Data Sheets (SDS) for analogous compounds consistently indicate several key hazards:
-
Acute Oral Toxicity: Phenylboronic acid is classified as harmful if swallowed.[3][4][5][6][7]
-
Skin and Eye Irritation: Direct contact with boronic acids can cause skin irritation and serious eye irritation.[8][9][10][11]
-
Respiratory Irritation: As a fine powder, the dust from boronic acids can irritate the respiratory system upon inhalation.[8][10][11]
-
Hygroscopic Nature: Many boronic acids are hygroscopic, meaning they absorb moisture from the air, which can affect their reactivity and handling.[3][4]
-
-
The Trifluoroethoxy Group: The introduction of a trifluoro- moiety necessitates heightened precaution. While specific data on this exact molecule is scarce, the toxicology of related fluorinated compounds provides critical insights:
-
Metabolic Toxicity: Compounds like 2,2,2-trifluoroethanol are known to be metabolized into toxic substances.[12][13][14] Prudence dictates that we assume a similar potential for systemic toxicity with this compound, making dermal absorption and inhalation key exposure routes to mitigate.
-
Thermal Decomposition: Fluorinated organic compounds can decompose under high heat to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[10]
-
Inferred Hazard Profile Summary: Based on this analysis, this compound should be handled as a substance that is harmful if swallowed, a skin, eye, and respiratory irritant, with potential for systemic toxicity and hazardous decomposition products.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a critical control measure in laboratory settings.[2][15][16] The selection of PPE must be directly informed by the preceding hazard assessment.
Core PPE Requirements
| PPE Category | Specification & Rationale |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles are mandatory at all times. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing or dust generation. Rationale: Protects against eye irritation from dust and potential splashes. |
| Skin & Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are the recommended minimum for incidental contact.[17][18] For extended handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[19] Always inspect gloves for tears before use.[18] Rationale: Prevents skin irritation and minimizes dermal absorption, a key route for potential systemic toxicity. |
| Respiratory Protection | All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control dust.[20] If a procedure poses a high risk of aerosolization and cannot be contained in a fume hood, a NIOSH-approved respirator with a particulate filter may be required, based on a site-specific risk assessment.[21][22][23] Rationale: Prevents respiratory tract irritation and inhalation, a primary route of exposure. |
Part 3: Operational & Disposal Plans
A self-validating protocol anticipates and controls risks at every step, from preparation to disposal.
Workflow for Safe Handling
The following workflow diagram illustrates the decision-making process for selecting appropriate engineering controls and PPE based on the scale and nature of the task.
Caption: PPE & Engineering Control Decision Workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for the work, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[2][3]
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the powder and avoid creating dust clouds.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly. Be aware of any potential exothermic reactions.
-
Reaction: Conduct the reaction within the fume hood.
-
Post-Handling Decontamination: After use, wipe down the work surface with an appropriate solvent. Wash hands thoroughly after removing gloves.
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be disposed of in a designated "Halogenated Organic Waste" container. Do not pour down the drain.[24]
-
Compliance: All waste disposal must adhere to local, state, and federal regulations.[24][25]
Part 4: Emergency Procedures - Plan for the Unexpected
Preparedness is key to mitigating the impact of an accidental exposure or spill.[15]
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][9][24] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if easy to do. Seek immediate medical attention.[3][9][24] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical professional.[3][7] |
| Minor Spill (<1g) | Restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill zone. |
| Major Spill (>1g) | Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself unless you are trained to do so. |
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- 1. osha.gov [osha.gov]
- 2. labequipmentdirect.com [labequipmentdirect.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ipgsf.com [ipgsf.com]
- 16. lighthouselabservices.com [lighthouselabservices.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 21. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 22. restoredcdc.org [restoredcdc.org]
- 23. cdc.gov [cdc.gov]
- 24. laballey.com [laballey.com]
- 25. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
